Acetic acid, copper(2+) salt, hydrate
Description
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Properties
IUPAC Name |
acetic acid;copper;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBEIWGYSUWSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6046-93-1 | |
| Record name | Copper diacetate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Chemical properties of acetic acid copper(2+) salt hydrate for coordination chemistry
[1]
Executive Summary
Copper(II) acetate monohydrate (
This guide moves beyond basic stoichiometry to explore the electronic and structural mechanics that make this compound a linchpin in Metal-Organic Framework (MOF) synthesis, catalysis, and metallodrug development.
Structural & Electronic Architecture
The "Paddlewheel" Dimer
Unlike common copper salts (e.g.,
-
Equatorial Plane: Four acetate ligands bridge two Copper(II) centers in a
configuration.[1] -
Axial Positions: Occupied by water molecules (labile ligands), creating a square pyramidal geometry around each Cu atom.[1]
-
Metal-Metal Interaction: The Cu-Cu distance is ~2.62 Å, slightly longer than in metallic copper (2.56 Å), yet it facilitates strong electronic communication.[1]
Magnetic Anomalies (Antiferromagnetism)
The compound is a classic system for studying superexchange .[1]
-
Mechanism: The unpaired electron in the
orbital of each Cu(II) ion couples via the -orbitals of the bridging acetate oxygen atoms.[2] -
Result: The spins align antiparallel, leading to a singlet ground state (
) and a thermally accessible triplet state ( ).[1] -
Implication: At room temperature, the magnetic moment (
B.M.) is significantly lower than the spin-only value for a ion (1.73 B.M.), and it drops to near zero at <90 K.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Formula | Dimeric unit is the reactive species.[1] | |
| Cu-Cu Distance | 2.617(1) Å | Indicates metal-metal interaction (non-bonding).[1] |
| Cu-O (Acetate) | 1.97 Å | Strong equatorial bonding.[1] |
| Cu-O (Water) | 2.20 Å | Weak axial bonding (labile site).[1] |
| Magnetic Moment | ~1.40 B.M. (298 K) | Diagnostic of dimeric structure.[1] |
| Solubility | Soluble in water, alcohols; slightly in ether. | Solvent choice dictates monomer/dimer equilibrium.[1] |
| Coupling Constant (-2J) | ~290–300 cm⁻¹ | Measure of antiferromagnetic strength.[1][2][3] |
Coordination Dynamics & Reactivity[1]
The reactivity of copper acetate is defined by the lability of its ligands. It offers three distinct pathways for chemical modification, visualized below.
Divergent Reactivity Pathways[1]
Figure 1: The divergent reactivity of Copper(II) Acetate.[1] The pathway chosen depends on the denticity and acidity of the incoming ligand.
Experimental Protocols
Protocol A: Synthesis of HKUST-1 (MOF)
Objective: Utilize the pre-formed paddlewheel SBU to generate a high-surface-area Metal-Organic Framework (Cu-BTC).[1]
-
Why Acetate? Using nitrate or sulfate salts requires in-situ deprotonation and assembly of the copper dimer. Starting with acetate provides the pre-assembled SBU, leading to faster nucleation and smaller, more uniform crystals [1].
Workflow:
-
Precursor Preparation: Dissolve Copper(II) acetate monohydrate (0.87 g) in 25 mL of deionized water/ethanol (1:1 v/v).
-
Linker Solution: Dissolve Trimesic acid (H₃BTC) (0.50 g) in 25 mL of ethanol.
-
Mixing: Add the linker solution to the copper solution under vigorous stirring at Room Temperature (RT).
-
Reaction: Stir for 24 hours. A turquoise precipitate will form rapidly.[1]
-
Note: For larger single crystals, use solvothermal synthesis (hydrothermal bomb) at 120°C for 12 hours.[1]
-
-
Purification: Centrifuge and wash with ethanol (3x) to remove unreacted acid.
-
Activation: Dry at 100°C under vacuum for 12 hours to remove solvent from the pores.
Validation:
-
XRD: Confirm peaks at
(characteristic of HKUST-1). -
Porosity: BET surface area should exceed 1000
.[1]
Protocol B: Ligand Exchange (Synthesis of cis-Bis(glycinato)copper(II))
Objective: Demonstrate the breaking of the dimer to form a thermodynamically stable chelate complex.
Workflow:
-
Dissolution: Dissolve 2.0 g of Copper(II) acetate monohydrate in 25 mL hot water (~70°C). Solution turns dark blue-green.[1]
-
Ligand Addition: Add 1.5 g of Glycine dissolved in 10 mL hot water.
-
Reaction: Add 25 mL of 95% ethanol. The solution will shift to a deep blue violet.
-
Crystallization: Cool the mixture on ice. Needle-like crystals of the cis-isomer precipitate (kinetically favored).[1]
-
Note: Refluxing for >1 hour favors the conversion to the trans-isomer (platelets).[1]
-
-
Filtration: Vacuum filter and wash with cold ethanol.
Mechanism:
The glycine amino group (
Applications in Drug Development[1]
Copper complexes are emerging as potent anticancer agents, often outperforming platinum drugs (cisplatin) in overcoming resistance.[1] Copper(II) acetate is the primary starting material for these syntheses.[1]
Mechanism of Action: Redox Cycling & ROS Generation
Copper(II) complexes are "pro-drugs" that require reduction to Cu(I) in the cellular environment to become active.[1]
The Pathway:
-
Uptake: The complex enters the cell (often via hCtr1 transporter).[1]
-
Reduction: Intracellular reductants (Glutathione/GSH) reduce Cu(II)
Cu(I).[1] -
Fenton-like Chemistry: Cu(I) reacts with molecular oxygen or hydrogen peroxide to generate Reactive Oxygen Species (ROS) (Superoxide
, Hydroxyl radical ).[1] -
Damage: ROS attack DNA and mitochondrial membranes, triggering apoptosis.[1]
Figure 2: The redox cycling mechanism of Copper(II) anticancer drugs.[1]
Critical Design Parameter: Stability
When designing Cu-drugs from acetate precursors, the ligand choice is critical.
References
-
Morphology Control in HKUST-1 Synthesis: Majchrzak, M. et al.[1] "Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors." Materials 18(3), 676 (2025).[1][5]
-
Magnetic Properties & Structure: Elmali, A.[1] "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure." Turkish Journal of Physics 24, 667–672 (2000).[1][6]
-
Anticancer Mechanisms (ROS): Schoeberl, A. et al.[1] "Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds."[1][7] Redox Biology (2025).[1]
-
Ligand Exchange Protocols: Abdullah, A. "Preparation of cis- and trans-bis(glycinato)copper(II) monohydrate."[1][4][8] One Part of Chemistry (2013).[1][4]
-
General Properties & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8895, Copper(II) acetate."[1]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
An In-Depth Technical Guide to the Thermodynamic Stability of Copper(II) Acetate Monohydrate at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that serves as a versatile reagent and precursor in a multitude of fields, including organic synthesis, catalyst development, and the formulation of pharmaceuticals. Its utility in these applications is intrinsically linked to its stability under typical laboratory and storage conditions. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of copper(II) acetate monohydrate at room temperature, offering insights into its handling, storage, and the fundamental principles governing its chemical integrity. As a Senior Application Scientist, this guide is structured to deliver not just procedural knowledge but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Fundamental Thermodynamic Principles of Stability
The thermodynamic stability of a compound at a given temperature and pressure is determined by its Gibbs free energy of formation (ΔGf°). A negative ΔGf° indicates that a compound is stable relative to its constituent elements in their standard states. The Gibbs free energy is a function of enthalpy (ΔH°) and entropy (ΔS°), as described by the equation:
ΔG° = ΔH° - TΔS°
Where:
-
ΔH° is the standard enthalpy of formation, representing the heat change during the compound's formation from its elements.
-
T is the absolute temperature in Kelvin.
-
ΔS° is the standard entropy of formation, representing the change in disorder during the compound's formation.
At room temperature (approximately 298.15 K), a compound is considered thermodynamically stable if the Gibbs free energy of its decomposition into other products is positive. For copper(II) acetate monohydrate, this means that under standard conditions, it does not spontaneously decompose.
Factors Influencing Stability at Room Temperature
While thermodynamically stable under ideal conditions, the practical, long-term stability of copper(II) acetate monohydrate can be influenced by several environmental factors.
Humidity and Hygroscopicity
Copper(II) acetate monohydrate is known to be hygroscopic, meaning it has a tendency to absorb moisture from the surrounding atmosphere. This property can impact its stability in several ways:
-
Physical Changes: Absorption of excess water can lead to deliquescence, where the solid dissolves in the absorbed water, forming a saturated solution. This alters the physical form of the compound, making accurate weighing and handling difficult.
-
Chemical Changes: The presence of excess water can facilitate hydrolysis, potentially leading to the formation of basic copper acetates. While this process is generally slow at room temperature, it can be accelerated by elevated temperatures and is a critical consideration for long-term storage.
To mitigate the effects of humidity, it is imperative to store copper(II) acetate monohydrate in tightly sealed containers in a dry environment, such as a desiccator.
Light Exposure (Photostability)
While specific studies on the photostability of copper(II) acetate monohydrate are limited, coordination complexes of transition metals can be susceptible to photochemical reactions. Exposure to high-intensity light, particularly in the ultraviolet spectrum, could potentially induce redox reactions or ligand dissociation. As a precautionary measure, it is advisable to store the compound in opaque containers or in a dark location to minimize any potential light-induced degradation over extended periods.
Incompatible Materials
Copper(II) acetate monohydrate is incompatible with strong oxidizing agents.[2][3][4] Contact with such materials can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids and bases, which can cause decomposition.
Experimental Assessment of Stability
The stability of copper(II) acetate monohydrate at room temperature can be experimentally verified and monitored using several analytical techniques. The choice of method depends on the specific aspect of stability being investigated.
Isothermal Thermogravimetric Analysis (TGA)
Isothermal TGA is a powerful technique to assess the long-term stability of a compound at a specific temperature. By holding the sample at room temperature for an extended period while monitoring its mass, any minute changes due to dehydration, decomposition, or absorption of atmospheric components can be detected with high sensitivity.
Experimental Protocol: Isothermal TGA for Room Temperature Stability
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) of copper(II) acetate monohydrate into a clean, tared TGA pan.
-
Experimental Setup:
-
Place the sample in the TGA furnace.
-
Set the furnace to the desired isothermal temperature (e.g., 25°C).
-
Select a purge gas (e.g., dry nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to maintain a controlled atmosphere.
-
-
Data Acquisition: Monitor and record the sample mass as a function of time for an extended duration (e.g., 24-72 hours or longer).
-
Data Analysis: A stable compound will exhibit a constant mass over time. A gradual mass loss would indicate a slow decomposition or dehydration process, while a mass gain could suggest the absorption of atmospheric components like water.
Differential Scanning Calorimetry (DSC)
DSC can be used to detect any subtle phase transitions or slow reactions that might occur at room temperature over time. While primarily used for studying thermal transitions at varying temperatures, long-term isothermal DSC experiments can reveal slow energetic processes.
Experimental Protocol: Isothermal DSC for Room Temperature Stability
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards.
-
Sample Preparation: Accurately weigh a small sample (2-5 mg) of copper(II) acetate monohydrate into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).
-
-
Data Acquisition: Monitor the heat flow to the sample over an extended period.
-
Data Analysis: A stable compound will show a constant heat flow. Any exothermic or endothermic peaks or drifts in the baseline could indicate a slow chemical or physical transformation.
X-Ray Diffraction (XRD)
XRD is an essential technique for verifying the crystalline structure of copper(II) acetate monohydrate and detecting any changes over time. By comparing the XRD pattern of a sample stored under specific conditions to a reference pattern, any degradation to amorphous forms or conversion to other crystalline species can be identified.
Experimental Protocol: Long-Term Stability Assessment by XRD
-
Initial Characterization: Obtain a high-quality powder XRD pattern of the fresh copper(II) acetate monohydrate. This will serve as the baseline (t=0) reference.
-
Sample Storage: Store aliquots of the sample under different controlled conditions (e.g., varying humidity levels, light exposure) at room temperature.
-
Periodic Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a small portion of each stored sample and acquire its powder XRD pattern.
-
Data Comparison: Compare the XRD patterns of the aged samples to the initial reference pattern. Look for changes in peak positions, intensities, and the appearance of new peaks, which would indicate structural changes or the formation of degradation products.
Visualization of Stability and Assessment Workflow
Conceptual Diagram of Stability Factors
Caption: Workflow for the experimental assessment of room temperature stability.
Summary of Key Stability Parameters and Recommendations
| Parameter | Observation / Recommendation | Rationale |
| Thermodynamic Stability | Considered stable at room temperature. | Empirical evidence from long-term storage and thermal analysis data showing decomposition onset well above ambient temperatures. |
| Effect of Humidity | Hygroscopic; store in a dry environment. | Absorption of moisture can lead to physical changes (deliquescence) and potential chemical degradation (hydrolysis). |
| Effect of Light | Store in a dark place or opaque container. | As a precaution against potential photochemical reactions common in transition metal complexes. |
| Incompatibilities | Avoid contact with strong oxidizers, acids, and bases. | To prevent vigorous and potentially hazardous chemical reactions. |
| Recommended Storage | Cool, dry, well-ventilated area in a tightly sealed container. | To minimize exposure to environmental factors that can compromise stability. |
Conclusion
Copper(II) acetate monohydrate is a thermodynamically stable compound at room temperature under proper storage conditions. Its chemical integrity is primarily influenced by environmental factors such as humidity and, to a lesser extent, light. By understanding the fundamental thermodynamic principles and implementing the recommended storage and handling protocols, researchers, scientists, and drug development professionals can ensure the reliability and consistency of this important chemical reagent in their critical applications. The experimental methodologies outlined in this guide provide a robust framework for the empirical verification of its stability, reinforcing the importance of a scientifically grounded approach to chemical management.
References
-
Carl ROTH. (2025). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]
-
ResearchGate. (2020). Thermodynamics of Solvation for Nano and Bulk Lead Bromide (LBr) in Mixed DMF-H2O Solvents at Different Temperatures. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: ≥98 %, p.a., ACS. Retrieved from [Link]
-
PENTA. (2024). Copper(II) acetate monohydrate. Retrieved from [Link]
-
ResearchGate. (2016). P-type CuO and Cu2O transistors derived from a Sol–Gel Copper (II) acetate monohydrate precursor. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamics of Solvation for Nano Copper Carbonate in Mixed DMF–H2O Solvents at Different Temperatures. Retrieved from [Link]
-
ResearchGate. (2025). Conductance studies on complex formation of nano Cu(NO3)2.2.5H2O with 4,6-diacetylresorcinol in mixed solvents. Retrieved from [Link]
-
ResearchGate. (2025). Thermodynamic characteristics of copper(I) perfluorocyclohexanoate C6F11COOCu. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-6 of Nano-Nickel Oxides in DMF at Different Temperatures. Retrieved from [Link]
-
ResearchGate. (2025). Enthalpy of formation of zinc acetate dihydrate. Retrieved from [Link]
- Google Patents. (n.d.). RU2246480C1 - Method for preparing copper (ii) acetate monohydrate.
-
Gelest, Inc. (2017). COPPER(II) ACETATE, monohydrate. Retrieved from [Link]
-
ResearchGate. (2025). Study on thermal decomposition of copper(II) acetate monohydrate in air. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Retrieved from [Link]
-
SciELO. (2002). Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decompositio. Retrieved from [Link]
Sources
A Guide to the Electronic Configuration and Ligand Field Theory of Copper(II) Acetate Complexes
This in-depth technical guide provides a comprehensive exploration of the electronic structure, bonding, and magnetic properties of copper(II) acetate complexes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights, elucidating the unique characteristics of these important coordination compounds.
Introduction: The Enduring Intrigue of Copper(II) Acetate
Copper(II) acetate, particularly in its hydrated dimeric form, [Cu₂(OAc)₄(H₂O)₂], has long been a subject of intense scientific scrutiny.[1] Its seemingly simple stoichiometry belies a complex electronic structure and a fascinating set of magnetic properties that have been instrumental in the development of modern theories of magnetic exchange interactions.[1] This guide will dissect the electronic configuration of the copper(II) ion, apply the principles of Ligand Field Theory (LFT) to understand its bonding in acetate complexes, and explore the experimental methodologies used to probe its unique characteristics.
The Copper(II) Ion: A Foundation of Unpaired Spin and Geometric Distortion
The chemistry of copper(II) complexes is fundamentally dictated by the electronic configuration of the Cu²⁺ ion. A neutral copper atom has the configuration [Ar] 3d¹⁰ 4s¹. To form the +2 ion, it loses the single 4s electron and one 3d electron, resulting in an [Ar] 3d⁹ configuration.[2][3] This d⁹ configuration, with a single unpaired electron in the d-orbitals, is the root of both its paramagnetic nature and its susceptibility to geometric distortions.
The Jahn-Teller Effect: A Spontaneous Distortion
According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometrical distortion to remove that degeneracy and lower its overall energy.[4] The d⁹ configuration of Cu(II) in an octahedral field results in a degenerate ground state (eg³), making it a classic example of a Jahn-Teller active ion.[4][5] This typically manifests as an elongation of the axial bonds and a compression of the equatorial bonds, a tetragonal distortion that removes the degeneracy of the eg orbitals (d₂² and dₓ²-y²).[5][6] This effect is crucial for understanding the geometry of copper(II) complexes, including copper(II) acetate.
Ligand Field Theory: Unveiling the d-Orbital Landscape
Ligand Field Theory (LFT) provides a sophisticated model to describe the interaction between a central metal ion and its surrounding ligands.[7][8] It is an extension of Crystal Field Theory, incorporating aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds.[9]
In the context of a copper(II) complex, the ligands create an electrostatic field that splits the five degenerate d-orbitals into different energy levels. The specific pattern of this splitting is determined by the coordination geometry of the complex.
The Unique Case of Copper(II) Acetate: A Dimeric Structure with Antiferromagnetic Coupling
The hydrated form of copper(II) acetate, [Cu₂(OAc)₄(H₂O)₂], does not exist as a simple monomeric species. Instead, it adopts a distinctive "paddle-wheel" structure.[1][10] In this arrangement, two copper atoms are bridged by four acetate ligands. The coordination sphere of each copper ion is completed by a water molecule at the axial position.[1]
Structural Parameters
The key structural features of dimeric copper(II) acetate are summarized in the table below.
| Parameter | Value | Significance |
| Cu-Cu distance | ~2.62 Å | Close to the Cu-Cu distance in metallic copper, suggesting a significant interaction between the two metal centers.[1] |
| Cu-O (acetate) distance | ~1.97 Å | Typical equatorial bond length for a Jahn-Teller distorted Cu(II) ion.[1] |
| Cu-O (water) distance | ~2.20 Å | Elongated axial bond, consistent with Jahn-Teller distortion.[1] |
Antiferromagnetic Coupling: The Quenching of Magnetism
A striking feature of copper(II) acetate is its magnetic behavior. At room temperature, it exhibits a magnetic moment consistent with one unpaired electron per copper atom. However, as the temperature is lowered, the magnetic moment decreases significantly, and the compound becomes essentially diamagnetic below 90 K.[1] This phenomenon is a hallmark of antiferromagnetic coupling , where the spins of the unpaired electrons on the two adjacent copper centers align in opposite directions, canceling each other out.[11]
This interaction is a classic example of superexchange , where the magnetic coupling is mediated through the bridging acetate ligands.[12][13] The overlap of the dₓ²-y² orbitals on each copper atom with the p-orbitals of the oxygen atoms in the acetate bridges provides a pathway for this magnetic communication.[12]
Experimental Probing of Electronic Structure and Magnetism
A comprehensive understanding of copper(II) acetate's electronic properties relies on a suite of analytical techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes.[14][15] It provides detailed information about the electronic environment of the unpaired electron. For copper(II) acetate, EPR studies have been crucial in confirming the dimeric structure and characterizing the magnetic coupling. The observation of a "triplet state" spectrum at higher temperatures, which disappears as the temperature is lowered and the diamagnetic singlet state is populated, is a key piece of evidence for antiferromagnetic coupling.[16]
Experimental Protocol: Continuous-Wave (CW) EPR Spectroscopy of Frozen Solutions
-
Sample Preparation: Prepare a dilute solution of the copper(II) acetate complex in a suitable glass-forming solvent (e.g., a 1:1 mixture of methanol and toluene) to ensure molecular isolation.[17]
-
Cryogenics: The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.
-
Data Acquisition: The frozen sample is inserted into the EPR spectrometer's resonant cavity, which is maintained at a low temperature (typically 77 K). The magnetic field is swept while the sample is irradiated with a fixed microwave frequency (commonly X-band, ~9.5 GHz).
-
Spectral Analysis: The resulting spectrum provides g-values and hyperfine coupling constants, which are indicative of the geometry and the nature of the ligands coordinated to the copper ion.[18]
Magnetic Susceptibility Measurements
The temperature dependence of the magnetic susceptibility of copper(II) acetate provides direct quantitative information about the strength of the antiferromagnetic coupling.
Experimental Protocol: SQUID Magnetometry
-
Sample Preparation: A precisely weighed amount of the powdered copper(II) acetate sample is placed in a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment of the sample is measured as a function of temperature, typically from around 2 K to 300 K, in a constant applied magnetic field.
-
Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment. The data is then fit to the Bleaney-Bowers equation, which models the magnetic susceptibility of a dimeric system with exchange coupling.[19] This analysis yields the exchange coupling constant, -2J, which quantifies the energy separation between the singlet and triplet states.[11] A value of approximately 292.2 cm⁻¹ has been reported for copper(II) acetate monohydrate.[11]
Synthesis of Copper(II) Acetate Monohydrate
For researchers wishing to prepare this complex in the laboratory, a common method involves the reaction of a copper(II) salt with acetic acid.
Experimental Protocol: Synthesis from Copper(II) Hydroxide
-
Preparation of Copper(II) Hydroxide: A solution of a soluble copper(II) salt (e.g., copper(II) sulfate) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide) to precipitate copper(II) hydroxide. The precipitate is then washed thoroughly with deionized water to remove any soluble impurities.
-
Reaction with Acetic Acid: The freshly prepared copper(II) hydroxide is suspended in a minimal amount of water, and a slight excess of acetic acid is added. The mixture is gently heated and stirred until the copper(II) hydroxide has completely dissolved, forming a deep blue solution.[20]
-
Crystallization: The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the blue-green copper(II) acetate monohydrate.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold water, and then with a small amount of ethanol. The product is then air-dried.
Conclusion and Future Directions
The study of copper(II) acetate continues to be a rich field of inquiry. Its unique dimeric structure and the resulting antiferromagnetic coupling provide a model system for understanding magnetic interactions in more complex materials. For drug development professionals, understanding the coordination chemistry of copper(II) is vital, as copper is an essential trace element and its complexes have shown a range of biological activities. The principles of electronic configuration and ligand field theory discussed herein provide a solid foundation for the rational design of novel copper-based therapeutics and catalysts.
References
- Explain Ligand Field Theory | Filo. (2025, December 5).
- Copper(II) acetate - Wikipedia. (n.d.).
-
Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure. Turkish Journal of Physics, 24(5), 667-673. Retrieved from [Link]
-
The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. (2006, August 1). Journal of Chemical Education, 83(8), 1230. Retrieved from [Link]
- Electronic Configuration Of Copper - Formula, Properties - Physics Wallah. (2023, October 15).
-
5.8: Jahn-Teller Effect - Chemistry LibreTexts. (2022, November 3). Retrieved from [Link]
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Jahn–Teller effect - Wikipedia. (n.d.). Retrieved from [Link]
-
What are the main features of the ligand field theory? - askIITians. (2025, March 11). Retrieved from [Link]
-
Copper(II) acetate - Sciencemadness Wiki. (2021, December 30). Retrieved from [Link]
- The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment | Journal of Chemical Education - ACS Publications. (n.d.).
-
Ligand field theory - Wikipedia. (n.d.). Retrieved from [Link]
-
9.2 Ligand Field Theory - Inorganic Chemistry I Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]
-
Jahn–Teller distortions of six-coordinate CuII compounds: cis or trans? - RSC Publishing. (n.d.). Retrieved from [Link]
-
Copper(II) acetate - chemeurope.com. (n.d.). Retrieved from [Link]
- The Magnetic Properties of Cu(CH3COO)2. (n.d.).
-
Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
What is ligand field theory? - Quora. (2017, August 30). Retrieved from [Link]
-
The Jahn-Teller Theorem - The Department of Chemistry, UWI, Mona, Jamaica. (2014, September 10). Retrieved from [Link]
-
Copper(II)acetatemono hydrate | C4H8CuO4 | CID 517041 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Structure of Jahn-Teller distorted solvated copper(II) ions in solution, and in solids with apparently regular octahedral coordination geometry | Request PDF - ResearchGate. (2002, April). Retrieved from [Link]
-
EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC. (n.d.). Retrieved from [Link]
- Synthesis, crystal structure, and characterization of copper(II) acetate complex. (2025, August 9).
-
EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory - MDPI. (2022, March 23). Retrieved from [Link]
-
The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure - ResearchGate. (2025, August 5). Retrieved from [Link]
-
copper (II) acetate dihydrate | C4H10CuO6 | CID 15588654 - PubChem. (n.d.). Retrieved from [Link]
- The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure - TÜBİTAK Academic Journals. (2000, January 1).
-
COPPER(II) ACETATE - Ataman Kimya. (n.d.). Retrieved from [Link]
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What is the electronic configuration of Cu+2 ion? - Quora. (2018, March 25). Retrieved from [Link]
-
Copper(II) acetate - Crystal growing wiki. (2025, January 6). Retrieved from [Link]
-
Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables. (2017, January 22). Retrieved from [Link]
-
What is the structure of copper(II) acetate monohydrate? And the point group? (2020, August 31). Retrieved from [Link]
-
Electron configuration for the copper (II) ion | Wyzant Ask An Expert. (2023, March 13). Retrieved from [Link]
- A ferromagnetically coupled acetato bridged copper(II) dimer. (n.d.).
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The electronic configuration of Cu2 + ion is A left class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]
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What is the electron Configuration of Cu2+ ? - YouTube. (2013, February 27). Retrieved from [Link]
-
Binuclear Complexes. I. The Electronic Structure of Copper Acetate. - SciSpace. (n.d.). Retrieved from [Link]
- ESR Study of X-Ray Irradiated Crystals of Copper Acetate Monohydrate*. (1971, August 1).
-
XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried - ResearchGate. (n.d.). Retrieved from [Link]
-
ESR Study of X‐Ray Irradiated Crystals of Copper Acetate Monohydrate - AIP Publishing. (1971, August 1). Retrieved from [Link]
- Electronic structure and spectra of cupric acetate mono-hydrate revisited. (n.d.).
-
Copper(I1) acetates: from dimer to monomer. (1985). Canadian Journal of Chemistry, 63(1), 52-56. Retrieved from [Link]
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Difference between anhydrous copper(II) acetate and copper(II) acetate monohydrate
This guide details the structural, physicochemical, and functional distinctions between Anhydrous Copper(II) Acetate and Copper(II) Acetate Monohydrate . It is designed for researchers requiring precise stoichiometric control and mechanistic understanding in organic synthesis and materials science.
Executive Summary
The choice between anhydrous copper(II) acetate [Cu(OAc)₂] and its monohydrate form [Cu(OAc)₂[1][2][3][4][5][6]·H₂O] is often treated as trivial, yet it fundamentally alters reaction stoichiometry, solubility kinetics, and catalytic efficacy in moisture-sensitive pathways. While the monohydrate is the thermodynamically stable "workhorse" for benchtop oxidative couplings (e.g., Chan-Lam), the anhydrous form is a critical reagent for strictly dry environments (glovebox chemistry) and for preventing side reactions like protodeboronation or hydrolysis of sensitive imine intermediates.
Core Distinction: The presence of water is not merely physical; it is structural. The monohydrate contains water ligands axially coordinated to the copper centers, which must be displaced for substrate binding in many catalytic cycles.
Structural & Physicochemical Characterization
Both forms share the iconic binuclear "paddlewheel" structure, but the coordination sphere differs.
The Paddlewheel Dimer
In both forms, two copper atoms are bridged by four acetate ligands in a
-
Monohydrate: The axial positions (top and bottom of the lantern) are occupied by water molecules (
).[3] -
Anhydrous: The axial positions are vacant or occupied by weak intermolecular contacts with adjacent acetate oxygens, leading to a polymeric chain structure in the solid state.
Comparative Properties Table
| Property | Copper(II) Acetate Monohydrate | Anhydrous Copper(II) Acetate |
| Formula | ||
| Molar Mass (Monomer) | 199.65 g/mol | 181.63 g/mol |
| Appearance | Blue-Green / Teal Crystals | Dark Green / Black-Green Powder |
| Magnetic Moment ( | ~1.4 B.M. (298 K) | ~1.4 B.M. (298 K) |
| Solubility (Water) | Soluble ( | Soluble (Hydrates upon dissolution) |
| Solubility (Ethanol) | Soluble | Soluble |
| Solubility (Ether) | Slightly Soluble | Slightly Soluble |
| Thermal Stability | Dehydrates | Stable up to |
| CAS Number | 6046-93-1 | 142-71-2 |
Operational Protocols
Protocol A: Preparation of Anhydrous Cu(OAc)₂
Context: Commercial anhydrous copper acetate is often expensive or partially hydrated due to storage. Fresh preparation is recommended for sensitive applications.
Objective: Remove coordinated water without decomposing the acetate ligand.
Step-by-Step Methodology:
-
Setup: Place Copper(II) Acetate Monohydrate in a round-bottom flask connected to a vacuum manifold (Schlenk line) or a vacuum oven.
-
Heating: Heat the system to 100°C -- 110°C .
-
Note: Do not exceed 140°C, as acetate decomposition (yielding metallic copper and acetic acid) begins around 200°C.
-
-
Vacuum: Apply dynamic vacuum (< 1 mbar) for 4–6 hours.
-
Visual Validation: The solid will shift from bright blue-green to a dull, dark green .
-
Storage: Transfer immediately to a glovebox or desiccator. The anhydrous form is hygroscopic and will revert to the monohydrate if exposed to ambient air for >1 hour.
Protocol B: Dissolution Dynamics in Organic Solvents
Context: Anhydrous salts often dissolve slower due to high lattice energy.
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Observation: Anhydrous Cu(OAc)₂ may appear insoluble initially.
-
Activation: Add the ligand (e.g., pyridine, bipyridine) or substrate before expecting homogeneity. The coordination of the ligand breaks the polymeric anhydrous chains, forming the active monomeric/dimeric species.
Decision Matrix: Which Form to Use?
The following logic maps the selection process based on reaction parameters.
Figure 1: Decision tree for selecting the appropriate copper(II) acetate form based on solvent compatibility and substrate sensitivity.
Functional Implications in Catalysis
Chan-Lam Coupling
In the oxidative coupling of aryl boronic acids with amines/phenols:
-
Standard: The Monohydrate is preferred. The reaction is typically open to air (O₂ is the terminal oxidant), and the trace water does not inhibit the catalytic cycle.
-
Exception: When using unstable boronic acids prone to protodeboronation (hydrolysis of the C-B bond), the Anhydrous form is superior to minimize the concentration of free water in the system.
Radical Oxidations (Mn/Cu Systems)
In Mn(OAc)₃ / Cu(OAc)₂ mediated radical cyclizations:
-
Requirement: Anhydrous conditions are often cited to prevent quenching of radical intermediates or over-oxidation. The presence of water can alter the redox potential of the metal cluster.
Stoichiometric Errors
A common error in drug development scale-up is using the anhydrous MW (181.63) while weighing the monohydrate reagent.
-
Error Magnitude:
-
Impact: This results in a 10% under-loading of the copper catalyst/oxidant, which can stall conversions in stoichiometric reactions (e.g., Eglinton coupling).
References
-
Structural Characterization: Van Niekerk, J. N., & Schoening, F. R. L. (1953). A new type of copper complex as found in the crystal structure of cupric acetate monohydrate. Acta Crystallographica. Link
-
Magnetic Properties: Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate. Turkish Journal of Physics. Link
-
Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.[7] Link
-
Thermal Decomposition: Lin, Z., et al. (2005). The kinetics of thermal dehydration of copper(II) acetate monohydrate in air. Thermochimica Acta. Link
-
Solubility & Data: PubChem. Copper(II) Acetate.[1][2][3][5][6][8][9][10][11][12] National Library of Medicine. Link
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An In-depth Technical Guide on Molecular Weight and Stoichiometry Calculations for Cu(OAc)₂·H₂O
Audience: Researchers, scientists, and drug development professionals.
Foreword
Copper(II) acetate monohydrate, with the chemical formula Cu(OAc)₂·H₂O, is a versatile chemical compound utilized extensively in research and development.[1] Its applications range from a catalyst in organic synthesis to a precursor in the formation of advanced materials.[1][2][3] For professionals in the scientific community, particularly those in drug development, a precise understanding of its molecular weight and the ability to perform accurate stoichiometric calculations are fundamental to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive technical overview of these critical aspects, blending foundational principles with practical laboratory applications.
PART 1: CORE DIRECTIVE - Deconstructing Cu(OAc)₂·H₂O
The structure of this guide is designed to build from the foundational chemical properties of copper(II) acetate monohydrate to its practical application in a laboratory setting. This approach ensures a thorough understanding of why each step in a calculation or protocol is necessary.
The Chemical Identity of Copper(II) Acetate Monohydrate
Copper(II) acetate monohydrate is a coordination complex where a central copper atom (Cu²⁺) is bonded to two acetate anions (CH₃COO⁻) and is associated with one molecule of water.[4][5] This "water of hydration" is an integral part of the crystal structure and is crucial for accurate molecular weight determination.[6][7] The compound typically appears as a blue-green crystalline solid.[1][5]
The Cornerstone of Calculation: Molecular Weight
The molecular weight, or more precisely the molar mass, is the sum of the atomic weights of all atoms in the compound's formula. This value is paramount for all stoichiometric calculations.
Calculation of the Molecular Weight of Cu(OAc)₂·H₂O:
To determine the molecular weight, the atomic masses of the constituent elements are summed:
-
Copper (Cu): 63.546 g/mol
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Oxygen (O): 15.999 g/mol
The calculation proceeds as follows:
-
Cu: 1 × 63.546 = 63.546
-
C: 4 × 12.011 = 48.044
-
H: 8 × 1.008 = 8.064
-
O: 5 × 15.999 = 79.995
Total Molecular Weight = 199.649 g/mol
For practical laboratory use, this is typically rounded to 199.65 g/mol .[1][8][9][10][11]
The Critical Role of the Hydrate
It is imperative to recognize that the water molecule is part of the compound's mass.[6] Neglecting the water of hydration and using the molecular weight of the anhydrous form (Cu(OAc)₂, MW ≈ 181.63 g/mol ) is a frequent and critical error that leads to inaccurate molar quantities and flawed stoichiometry. All calculations should, by default, use the molecular weight of the monohydrate unless the material has been specifically rendered anhydrous.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - From Theory to Practice
Expertise & Experience: Causality in Experimental Choices
A seasoned scientist understands that protocols are more than just a series of steps; they are a system of controlled variables. The choice to use a volumetric flask over a beaker for solution preparation, for instance, is a deliberate decision to minimize uncertainty in the final concentration. Similarly, understanding the solubility of Cu(OAc)₂·H₂O is crucial for selecting an appropriate solvent and ensuring complete dissolution.
Solubility Profile:
-
Water: Soluble.[1][2][4] Approximately 7.2 g/100 mL in cold water and 20 g/100 mL in hot water.[12]
-
Methanol: Soluble.[1]
Trustworthiness: Self-Validating Protocols
For a protocol to be trustworthy, it must be robust and reproducible. This is achieved by incorporating checks and understanding the properties of the reagents.
Key Considerations for Handling Cu(OAc)₂·H₂O:
-
Purity: Use analytical grade reagents with a purity of ≥98%.[1][9][13] The certificate of analysis provided by the supplier should be consulted to account for any significant impurities.
-
Storage: Copper(II) acetate monohydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area to prevent absorption of additional moisture from the atmosphere.[1][12][14]
-
Safety: Handle the compound in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and prevent the formation of dust.[14][15]
Authoritative Grounding & Comprehensive References
All claims and protocols should be grounded in established scientific principles and supported by authoritative sources.
Experimental Protocol: Preparation of a 0.1 M Aqueous Solution of Cu(OAc)₂·H₂O
This protocol is a self-validating system for creating a solution of a precise concentration.
-
Mass Calculation:
-
To prepare 1 liter of a 0.1 M solution, 0.1 moles of Cu(OAc)₂·H₂O are required.
-
Mass = Moles × Molecular Weight = 0.1 mol × 199.65 g/mol = 19.965 g.
-
-
Weighing:
-
Using a calibrated analytical balance, accurately weigh 19.965 g of Cu(OAc)₂·H₂O.
-
-
Dissolution:
-
Transfer the solid to a 1 L Class A volumetric flask.
-
Add approximately 500 mL of deionized water and agitate until the solid is completely dissolved.
-
-
Dilution to Volume:
-
Carefully add deionized water until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
-
Homogenization:
-
Cap the flask and invert it multiple times to ensure a uniform concentration throughout the solution.
-
Stoichiometric Calculation Example
Consider a reaction where copper(II) acetate monohydrate is the limiting reagent:
Cu(OAc)₂·H₂O + 2 Ligand → Product
If the reaction is initiated with 5.00 g of Cu(OAc)₂·H₂O, the required mass of a ligand with a molecular weight of 120.0 g/mol can be calculated:
-
Moles of Cu(OAc)₂·H₂O:
-
Moles = 5.00 g / 199.65 g/mol = 0.0250 moles.
-
-
Moles of Ligand:
-
From the 1:2 molar ratio, 0.0250 moles of Cu(OAc)₂·H₂O will react with 0.0500 moles of the ligand.
-
-
Mass of Ligand:
-
Mass = 0.0500 moles × 120.0 g/mol = 6.00 g.
-
PART 3: VISUALIZATION & FORMATTING
Data Presentation
Table 1: Physicochemical Properties of Cu(OAc)₂·H₂O
| Property | Value |
| Molecular Formula | Cu(CH₃COO)₂·H₂O[1] |
| Molecular Weight | 199.65 g/mol [1][8] |
| Appearance | Blue-green crystalline solid[1][5] |
| Melting Point | 115 °C[9][12] |
| Boiling Point | 240 °C (decomposes)[9][12] |
| Density | 1.88 g/cm³[9][12] |
| CAS Number | 6046-93-1[1][4][8] |
Experimental Protocols & Mandatory Visualization
Diagram 1: Workflow for Molar Solution Preparation
Caption: A stepwise workflow for the accurate preparation of a molar solution.
Diagram 2: Logical Flow of Stoichiometric Calculations
Caption: The logical progression for calculating reactant quantities based on stoichiometry.
References
-
Consolidated Chemical. (n.d.). Copper (II) Acetate Monohydrate. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Copper(II) acetate monohydrate, Hi-LR™. Retrieved from [Link]
-
Science made alive. (n.d.). Copper acetate & Co. Retrieved from [Link]
-
Molar Mass Calculator. (n.d.). Cu(OAc)2H2O molar mass. Retrieved from [Link]
-
Chemister.ru. (n.d.). copper(II) acetate monohydrate. Retrieved from [Link]
-
PENTA. (2024, November 28). SAFETY DATA SHEET. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). Copper (II) Acetate Monohydrate ( Cu(CH3COO)2 x H2O ) [ CAS: 6046-93-1 ] - 500g. Retrieved from [Link]
-
Gelest, Inc. (2017, January 10). COPPER(II) ACETATE, monohydrate. Retrieved from [Link]
-
Techno PharmChem. (n.d.). CUPRIC ACETATE MONOHYDRATE. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Copper (II) acetate monohydrate, Hi-AR™/ACS. Retrieved from [Link]
-
Quora. (2025, January 28). How to prepare a neutral copper acetate solution. Retrieved from [Link]
-
Carl ROTH. (n.d.). Copper(II) acetate monohydrate, 1 kg. Retrieved from [Link]
-
Instructables. (2017, January 22). Synthesis of Copper Acetate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Copper(II) acetate monohydrate, 100 g. Retrieved from [Link]
-
Crystal growing wiki. (2025, January 6). Copper(II) acetate. Retrieved from [Link]
-
Noah Technologies Corporation. (n.d.). Understanding the Specifications and Purity of Copper(II) Acetate Monohydrate (CAS 6046-93-1). Retrieved from [Link]
-
Quora. (2020, July 23). How are solutions prepared from hydrated compounds? Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, January 1). Copper Acetate Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 7). 2.12: Hydrates. Retrieved from [Link]
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CAS 142-71-2 safety data sheet (SDS) and hazard identification
Topic: CAS 142-71-2 (Copper(II) Acetate) Safety Data Sheet (SDS) and Hazard Identification Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Safety, Toxicology, and Hazard Management in Research Environments
Executive Summary
Copper(II) acetate (CAS 142-71-2), historically known as verdigris, is a transition metal carboxylate widely utilized in organic synthesis as an oxidizing agent (e.g., Eglinton reaction), a catalyst for Ullmann-type couplings, and a biochemical reagent.[1][2] While indispensable in drug development and catalysis, it presents distinct toxicological risks driven by copper-mediated oxidative stress. This guide synthesizes the physicochemical properties, GHS hazard classifications, and mechanistic toxicology of Copper(II) acetate, providing a rigorous safety framework for laboratory personnel.
Chemical Identity & Structural Profile[1][2][3]
CAS Number: 142-71-2 (Anhydrous) IUPAC Name: Copper(II) diacetate Formula: Cu(CH₃COO)₂ Molecular Weight: 181.63 g/mol (Anhydrous) Appearance: Dark green crystalline solid (Anhydrous); Blue-green (Monohydrate)[1][2]
The "Paddlewheel" Structure
Unlike simple ionic salts, Copper(II) acetate adopts a binuclear "paddlewheel" structure in the solid state. Two copper atoms are bridged by four acetate ligands, creating a cage-like dimer. This structural feature is critical for its reactivity as a catalyst and its magnetic properties (antiferromagnetic coupling).
Figure 1: Schematic of the dimeric "paddlewheel" structure characteristic of Copper(II) acetate, showing the four bridging acetate ligands.
Hazard Identification (GHS Classification)
The following data reflects the Globally Harmonized System (GHS) classification for pure Copper(II) acetate. It is classified as a DANGER signal word substance due to severe aquatic toxicity and potential for serious eye damage.[3]
| Hazard Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] (LD50 Rat: ~501 mg/kg) |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns (1B) or skin irritation (2). Note: Treat as corrosive. |
| Serious Eye Damage | H318 | Causes serious eye damage (Irreversible). |
| Aquatic Acute | H400 | Very toxic to aquatic life.[4][5][6][7] |
| Aquatic Chronic | H410 | Very toxic to aquatic life with long-lasting effects.[3][4][5][6][7] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[4][5][6][7] |
Precautionary Highlights
-
P273: Avoid release to the environment. (Critical: This is a severe marine pollutant).
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][7]
Toxicological Mechanisms: The Copper Redox Cycle
Understanding the mechanism of toxicity is vital for researchers handling this compound.[8] Copper is an essential trace element, but free copper ions (released from the acetate salt) are potent cytotoxins.
Mechanism: Fenton-Like Chemistry & Oxidative Stress
Copper(II) acetate dissociates to release Cu²⁺. Within the cell, copper undergoes redox cycling between Cu(II) and Cu(I). This cycling catalyzes the production of Reactive Oxygen Species (ROS) via Fenton-like reactions:
-
Reduction: Cu²⁺ + O₂•⁻ → Cu⁺ + O₂
-
Fenton Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + OH⁻ + OH• (Hydroxyl Radical)
The hydroxyl radical is highly reactive, causing:
-
Lipid Peroxidation: Destruction of cell membranes.
-
Protein Carbonylation: Inactivation of enzymes.
-
DNA Damage: Strand breaks and base modifications.
Mitochondrial Dysfunction & Apoptosis
Excess copper accumulates in the mitochondria, disrupting the electron transport chain. This leads to a collapse of the Mitochondrial Membrane Potential (MMP), releasing Cytochrome C, and activating the Caspase cascade (Caspase-3/9), ultimately triggering apoptosis.
Figure 2: Mechanistic pathway of Copper(II) acetate toxicity, highlighting redox cycling and mitochondrial collapse.
Safe Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If dust formation is possible, use a NIOSH-approved N95 or P100 respirator. For synthesis involving heating (fumes), use a full-face respirator with acid gas/organic vapor cartridges.
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) are standard. For prolonged immersion, use barrier laminate gloves. Do not use latex , as it offers poor resistance to metal salts.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling large quantities (>50g) or solutions that may splash.
Engineering Controls
-
Ventilation: Always weigh and handle the solid in a chemical fume hood to prevent inhalation of dust.
-
Equipment: Use glass or plastic (polypropylene) spatulas. Avoid metal spatulas which may corrode or contaminate the catalyst.
Emergency Response Protocol (Spill & Exposure)
Figure 3: Decision tree for managing Copper(II) acetate spills and personnel exposure.
Regulatory & Environmental Considerations
-
Environmental Hazard: Copper(II) acetate is a severe marine pollutant. It is very toxic to aquatic organisms (LC50 for some fish species < 1 mg/L).
-
Waste Disposal:
-
Never dispose of down the drain.
-
Collect all solid and liquid waste in containers labeled "Heavy Metal Waste - Copper".
-
Precipitation of copper as Copper Sulfide (CuS) or Copper Hydroxide (Cu(OH)₂) is a common treatment method before disposal in industrial settings, but in research labs, it should be handed off to EHS professionals as-is.
-
-
TSCA/REACH: Listed on the US TSCA inventory and EU REACH.
References
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Copper di(acetate).[1] REACH Registration Dossier. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Cupric Acetate. Retrieved from [Link]
-
Gaetke, L. M., & Chow, C. K. (2003).[9] Copper toxicity, oxidative stress, and antioxidant nutrients.[9][10][11] Toxicology, 189(1-2), 147–163.[9]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. durhamtech.edu [durhamtech.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of copper(II) acetate monohydrate from copper sulfate
Abstract & Utility
Copper(II) acetate monohydrate (
This protocol details the synthesis of high-purity copper(II) acetate monohydrate starting from copper(II) sulfate pentahydrate. Unlike direct metathesis routes (which often suffer from sulfate contamination), this method utilizes a Basic Copper Carbonate Intermediate route. This two-step approach ensures the complete removal of sulfate ions before the introduction of the acetate ligand, resulting in a product suitable for sensitive catalytic or crystallographic applications.
Reaction Mechanism & Logic
The synthesis bypasses the inefficient direct displacement of sulfate by acetate. Instead, we exploit the insolubility of basic copper carbonate to isolate copper from the sulfate matrix.
Chemical Transformations[1][2][3]
-
Precipitation: Conversion of soluble copper sulfate to insoluble basic copper carbonate.
-
Acidolysis: Digestion of the carbonate intermediate with acetic acid.
-
Dimerization: During crystallization, the monomeric species dimerize to form the paddlewheel structure, coordinated axially by water molecules.
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of Copper(II) Acetate Monohydrate via the Basic Carbonate route.
Materials & Equipment
| Reagent | Grade | Role | Notes |
| Copper(II) Sulfate Pentahydrate | ACS Reagent | Copper Source | Starting material. |
| Sodium Carbonate (Anhydrous) | ACS Reagent | Precipitant | Generates the carbonate intermediate. |
| Glacial Acetic Acid | >99.7% | Ligand Source | Excess required to prevent hydrolysis. |
| Deionized Water | >10 MΩ | Solvent | Critical for washing precipitates. |
| Barium Chloride (1M) | Lab Grade | QC Reagent | Used to test for sulfate removal. |
| Ethanol (95%) | ACS Reagent | Wash Solvent | Promotes drying of final crystals. |
Experimental Protocol
Phase 1: Preparation of the Reactive Intermediate
Objective: Isolate copper from sulfate ions.
-
Dissolution: Dissolve 25.0 g of Copper(II) Sulfate Pentahydrate in 150 mL of warm deionized water (approx. 50°C) in a 500 mL beaker. Stir until completely dissolved.
-
Precipitant Prep: In a separate beaker, dissolve 11.0 g of Sodium Carbonate in 100 mL of water .
-
Precipitation: Slowly add the carbonate solution to the copper sulfate solution while stirring vigorously.
-
Observation: A voluminous, pale green precipitate of basic copper carbonate will form immediately.
-
Caution:
gas will evolve; add slowly to prevent overflow.
-
-
Digestion: Maintain the suspension at 60°C for 10 minutes to flocculate the precipitate (makes filtration easier). Do not boil , as this may convert the carbonate to black Copper(II) Oxide (CuO).
-
Filtration & Washing (CRITICAL):
-
Filter the precipitate using a Buchner funnel/vacuum filtration.
-
Wash the solid cake with warm deionized water (approx. 3 x 50 mL).
-
Validation Step: Collect 1 mL of the final filtrate and add 2 drops of Barium Chloride solution. If a white haze (
) appears, continue washing until the test is negative.
-
Phase 2: Synthesis of the Target Complex
Objective: Ligand exchange and crystal formation.
-
Transfer: Transfer the wet Basic Copper Carbonate cake into a clean 250 mL beaker.
-
Acidolysis: Add 20 mL of Glacial Acetic Acid slowly.
-
Heating: Gently heat the mixture to 50-60°C on a hotplate with stirring.
-
The green solid should dissolve completely, yielding a deep, dark blue-green solution.
-
Note: If a small amount of solid remains, add a few more mL of acetic acid dropwise until clear.
-
-
Crystallization:
-
Evaporate the solution volume by 20% to reach saturation (optional, if solution is dilute).
-
Remove from heat and cover the beaker with a watch glass.
-
Allow the solution to cool to room temperature undisturbed. For higher quality crystals (X-ray grade), place the vessel in a Styrofoam box to slow the cooling rate.
-
Secondary Crystallization: Once at room temperature, the beaker can be placed in an ice bath or refrigerator (4°C) to maximize yield.
-
Phase 3: Isolation
-
Filtration: Filter the dark blue-green crystals using vacuum filtration.
-
Washing: Wash the crystals with cold water (very small volume, as product is soluble) followed by 10 mL of ethanol to displace water and facilitate drying.
-
Drying: Air dry on filter paper or in a desiccator. Do not heat above 100°C , as the monohydrate will lose water and eventually decompose.
Critical Process Parameters (CPPs)
| Parameter | Target Range | Impact of Deviation |
| Precipitation Temp | 50–60°C | >70°C: Formation of CuO (black impurity). <20°C: Slow filtration (fine particles). |
| Sulfate Removal | < 10 ppm | Residual Sulfate: Interferes with catalytic applications; lowers purity. Validated via |
| Acetic Acid Stoichiometry | 10-20% Excess | Deficit: Incomplete dissolution of carbonate. Huge Excess: Wasteful; makes crystallization difficult (solubility effects). |
| Drying Temperature | 20–40°C | >100°C: Loss of structural water (formation of anhydrous |
Characterization & Expected Results
Visual Appearance
-
Target: Dark blue-green monoclinic crystals.
-
Impurity Indicator: Light blue powder suggests basic salts or hydrolysis products; Black specks indicate CuO contamination.
Solubility Profile
-
Water: Soluble (~7.2 g/100 mL at 20°C).[2]
-
Diethyl Ether: Insoluble (useful for washing anhydrous variants).[5]
Structural Validation (Paddlewheel Dimer)
The distinct "paddlewheel" structure is maintained by the four bridging acetate ligands.
-
Magnetic Susceptibility: The compound is diamagnetic (or weakly paramagnetic) at low temperatures due to antiferromagnetic coupling between the two Cu(II) centers (
interaction). -
IR Spectroscopy:
-
Asymmetric carboxylate stretch: ~1600 cm⁻¹.
-
Symmetric carboxylate stretch: ~1440 cm⁻¹.
-
The separation (
) between these peaks is characteristic of the bridging coordination mode.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Precipitate | Reaction temperature too high during Phase 1. | Keep temperature below 60°C. If CuO forms, filter it out before adding acetic acid, though yield will drop. |
| No Crystals Form | Solution too dilute or too acidic. | Evaporate solution to 50% volume. Add a "seed" crystal if available. |
| Pale Blue Precipitate | Hydrolysis of the salt (Basic Copper Acetate). | Add small amount of glacial acetic acid to redissolve, then recrystallize. |
| Cloudy Filtrate | Incomplete reaction or impurities. | Perform hot filtration before cooling. Ensure reagents are ACS grade. |
References
- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry. Vol 2, 2nd Ed. Academic Press. (Standard reference for inorganic synthesis protocols).
-
Linberg, J. et al. (2018). "Structure and Magnetic Properties of a 1D Alternating Cu(II) Monomer―Paddlewheel Chain". Crystals, 8(3), 110. Link
-
Richardson, H. W. (2000). "Copper Compounds".[1][2][5][3][4][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial context for copper acetate production).
-
Sigma-Aldrich. (2023). "Copper(II) acetate monohydrate Product Sheet". Link
-
ChemicalBook. (2024). "Copper(II) acetate monohydrate Properties and Synthesis". Link
Sources
- 1. Copper(II) acetate - Crystal growing [en.crystalls.info]
- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]
- 4. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II) acetate 99.99 trace metals 6046-93-1 [sigmaaldrich.com]
- 7. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]
- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 9. Copper acetate | PyroData [pyrodata.com]
- 10. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Synthesis of binuclear copper complexes using copper(II) acetate monohydrate starting material
Subtitle: A Precision Guide to Ligand Exchange Protocols Preserving the Paddlewheel Core for Bioinorganic and Pharmaceutical Applications.
Executive Summary
This application note details the synthesis of binuclear copper(II) complexes, specifically those retaining the "paddlewheel" (
Scientific Foundation & Mechanism
The Paddlewheel Motif
The core structure consists of two Copper(II) ions bridged by four carboxylate ligands in a syn-syn coordination mode.
-
Axial Ligation: The apical positions are occupied by solvent molecules (water, ethanol) or donor ligands (
). -
Electronic State: The two
Cu(II) centers interact antiferromagnetically through the carboxylate bridges, resulting in a distinct magnetic moment ( B.M./dimer) compared to paramagnetic monomers ( B.M./ion).
Mechanism of Ligand Exchange
The synthesis relies on an equilibrium-driven acidolysis reaction. The acetate ligands (
Key Drivers for Quantitative Yield:
-
Acidity (pKa): If the incoming ligand is a stronger acid (lower pKa) than acetic acid (e.g., salicylic acid, benzoic acid), the equilibrium shifts forward.
-
Volatility: Removal of the generated acetic acid (HOAc) via azeotropic distillation or washing drives the reaction to completion (Le Chatelier's principle).
-
Solubility: The target binuclear complex is often less soluble in the reaction solvent (e.g., cold ethanol) than the starting acetate or the free ligand, facilitating precipitation.
Experimental Protocols
Protocol A: Synthesis of Tetrakis( -acetylsalicylato)dicopper(II)
Common Name: Copper(II) Aspirinate Application: Anti-inflammatory, SOD mimic, Anti-ulcerogenic.
Reagents:
-
Copper(II) acetate monohydrate (
g/mol ) -
Acetylsalicylic acid (Aspirin) (
g/mol ) -
Solvent: Anhydrous Ethanol (or Methanol)
-
Wash: Diethyl ether
Procedure:
-
Stoichiometry Setup: Calculate a 1:4 molar ratio of Cu(OAc)
to Aspirin. Use a slight excess of Aspirin (4.2 equivalents) to suppress hydrolysis.-
Example: 1.0 g Cu(OAc)
(5.0 mmol) + 3.8 g Aspirin (21.0 mmol).
-
-
Dissolution: Dissolve the Aspirin in 40 mL of ethanol at 50°C. In a separate beaker, dissolve Cu(OAc)
in 40 mL of ethanol (requires heating to ~60°C and vigorous stirring; the solution will be dark blue-green). -
Mixing: Add the hot copper solution dropwise to the aspirin solution while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. The color should intensify to a deep blue/green.
-
Critical Step: Do not overheat to the point of decomposing the aspirin (hydrolysis to salicylate).
-
-
Crystallization: Concentrate the solution to half volume by rotary evaporation. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Filter the blue-green crystals.
-
Purification: Wash with cold ethanol (
mL) to remove unreacted aspirin and acetic acid. Wash with diethyl ether ( mL) to dry. -
Drying: Vacuum dry at 40°C.
Protocol B: General Carboxylate Exchange (Benzoate Derivatives)
Application: Synthesis of MOF precursors or catalytic nodes.
Procedure:
-
Dissolve 2.0 mmol of Copper(II) acetate monohydrate in 20 mL methanol.
-
Dissolve 8.2 mmol of the target Carboxylic Acid (e.g., Benzoic acid, 4-Nitrobenzoic acid) in 20 mL methanol.
-
Mix solutions. If immediate precipitation occurs, add just enough DMF (Dimethylformamide) to redissolve the solid at reflux temperature.
-
Reflux for 3-4 hours.
-
Cool to ambient temperature. If no crystals form, induce crystallization by vapor diffusion of diethyl ether into the reaction solution.
Characterization & Validation
To certify the product as a binuclear paddlewheel rather than a mononuclear impurity, the following data profile is required.
| Technique | Parameter | Expected Binuclear Signature | Monomer (Impurity) Signature |
| Magnetic Susceptibility | 1.3 – 1.5 B.M. (per dimer) | 1.73 – 2.0 B.M. | |
| EPR (X-band) | Solid State | Silent or weak triplet signals (due to strong coupling) | Strong isotropic/axial signal ( |
| UV-Vis | Band I (d-d) | ~700 nm (Broad) | ~800 nm |
| UV-Vis | Band II (CT) | ~375 nm (Shoulder, characteristic of Cu-Cu bridge) | Absent |
| FT-IR | > 200 cm |
Workflow Visualization
Caption: Workflow for the synthesis of binuclear copper(II) complexes via ligand exchange, highlighting critical process parameters and validation checkpoints.
Expert Tips & Troubleshooting
-
Water Management: While Cu(OAc)
is a monohydrate, excess water in the solvent can encourage hydrolysis of the binuclear core into monomeric hydroxides. Use anhydrous solvents if the ligand is hydrophobic. -
The "Green" to "Blue" Shift: A color shift from the grassy green of the acetate to a teal or deep blue often indicates successful coordination. However, a shift to bright blue may indicate the breakdown of the dimer into a monomeric species (e.g., if excess amine ligands are present).
-
Recrystallization: If an amorphous powder is obtained, recrystallize from hot acetonitrile or DMF. These solvents can coordinate axially (
) but usually do not disrupt the equatorial carboxylate bridges.
References
-
Dillon, K. B., et al. (2001). Synthesis and characterization of a binuclear coumarin-3-carboxylate copper(II) complex. Journal of Inorganic Biochemistry. Link
-
Sorenson, J. R. (1976). Copper chelates as possible active forms of the antiarthritic agents. Journal of Medicinal Chemistry. Link
- Hathaway, B. J. (1984). The structure and electronic properties of copper(II) carboxylates.
-
Dhir, R., et al. (2020). Synthesis and characterization of a novel binuclear Cu(II) carboxylate complex. RSC Advances. Link
- Perlepes, S. P., et al. (1991). Copper(II)
Sources
Application of Copper(II) Acetate Hydrate in the Electrochemical Sensing of Glucose: A Technical Guide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of copper(II) acetate hydrate as a precursor for the synthesis of copper oxide (CuO) nanostructures for non-enzymatic electrochemical glucose sensing. This guide delineates the scientific principles, provides detailed experimental protocols, and offers insights into the performance evaluation of these sensors.
Introduction: The Shift to Non-Enzymatic Glucose Sensing
The accurate and reliable monitoring of glucose levels is paramount in the management of diabetes mellitus and has significant applications in the food and beverage industry.[1] For decades, enzymatic glucose sensors, primarily based on glucose oxidase, have been the standard. However, these sensors are often limited by the intrinsic instability of enzymes, which are susceptible to denaturation by changes in temperature, pH, and the presence of chemical inhibitors.[2] This has spurred the development of non-enzymatic sensors that rely on the direct electrocatalytic oxidation of glucose on the electrode surface, offering enhanced stability, lower cost, and simpler fabrication.[2][3]
Among the various materials explored for non-enzymatic glucose sensing, copper oxide (CuO) nanostructures have emerged as a highly promising candidate due to their excellent electrocatalytic activity, natural abundance, and low toxicity.[3][4] The morphology and crystalline structure of CuO nanomaterials significantly influence their sensing performance, and the choice of precursor salt plays a critical role in controlling these properties.[2][3]
The Role of Copper(II) Acetate Hydrate as a Precursor
Copper(II) acetate hydrate [Cu(CH₃COO)₂·H₂O] is a widely used precursor for the synthesis of CuO nanostructures. The choice of the acetate anion, as opposed to other counter-ions like nitrate or sulfate, can influence the morphology of the resulting CuO nanostructures.[2] This, in turn, has a direct impact on the electrocatalytic activity towards glucose oxidation.
A study comparing different copper salts revealed that the morphology of the synthesized CuO nanostructures is controlled by the precursor's counterions.[2] For instance, copper sulfate was reported to yield flower-like morphologies with high sensitivity.[2] While not always superior, copper(II) acetate provides a reliable and controllable route to various CuO nanostructures, including nanoparticles, nanosheets, and microflowers, depending on the synthesis conditions such as temperature, pH, and reaction time.[2][5][6] The chemical precipitation method using copper acetate is a common approach, where the addition of a reducing agent like sodium hydroxide leads to the formation of copper hydroxide [Cu(OH)₂], which is subsequently treated to form CuO.[6]
Synthesis of CuO Nanostructures via Hydrothermal Method
The hydrothermal method is a versatile and straightforward approach for synthesizing crystalline CuO nanostructures from copper(II) acetate hydrate. This method allows for good control over the size and morphology of the resulting nanomaterials.
Protocol 1: Hydrothermal Synthesis of CuO Microflowers
This protocol is adapted from a facile synthesis of CuO microflowers for non-enzymatic glucose sensors.[5]
Materials:
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O]
-
Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of copper(II) acetate monohydrate in DI water.
-
Prepare a 2.0 M solution of NaOH in DI water.
-
Slowly add the NaOH solution to the copper(II) acetate solution under constant stirring until the pH of the solution reaches approximately 10. A blue precipitate of copper hydroxide will form.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 150°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60°C for 6 hours.
The resulting black powder consists of CuO microflowers, which can be characterized by X-ray diffraction (XRD) for crystal structure, scanning electron microscopy (SEM) for morphology, and X-ray photoelectron spectroscopy (XPS) for elemental composition and oxidation states.[5]
Caption: Hydrothermal synthesis of CuO nanostructures.
Fabrication of the CuO-Modified Electrode
The synthesized CuO nanostructures are then used to modify a working electrode, typically a glassy carbon electrode (GCE), to create the glucose sensor.
Protocol 2: Preparation of a CuO/GCE Sensor
Materials:
-
Synthesized CuO nanopowder
-
Nafion solution (0.5 wt%)
-
Ethanol
-
Deionized (DI) water
-
Glassy carbon electrode (GCE)
-
Alumina slurry (0.05 µm)
Procedure:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth to a mirror-like finish.
-
Sonicate the polished GCE in ethanol and DI water for 5 minutes each to remove any residual alumina particles and contaminants.
-
Dry the GCE under a gentle stream of nitrogen.
-
Prepare a homogeneous suspension by dispersing 5 mg of the synthesized CuO nanopowder in 1 mL of a 1:1 (v/v) water/ethanol solution containing 0.5 wt% Nafion. Sonicate the mixture for 30 minutes.
-
Drop-cast a specific volume (e.g., 5 µL) of the CuO suspension onto the surface of the cleaned GCE.
-
Allow the solvent to evaporate at room temperature, forming a stable CuO film on the electrode surface.
Caption: Fabrication of the CuO-modified electrode.
Electrochemical Mechanism of Glucose Sensing
The detection of glucose at a CuO-modified electrode occurs in an alkaline medium (typically 0.1 M NaOH). The electrochemical process involves the oxidation of Cu(II) to Cu(III) species, which then act as the oxidizing agent for glucose.[7] The generally accepted mechanism is as follows:
-
Oxidation of Cu(II) to Cu(III): In the presence of hydroxide ions, CuO is oxidized to a higher valence state, often represented as CuOOH or Cu(III). CuO + OH⁻ → CuOOH + e⁻[7]
-
Electrocatalytic Oxidation of Glucose: The Cu(III) species then catalytically oxidizes glucose to gluconolactone, which is subsequently hydrolyzed to gluconic acid. The Cu(III) is reduced back to Cu(II) in this process. CuOOH + Glucose → CuO + Gluconolactone + H₂O[7]
The overall reaction results in an oxidation current that is proportional to the concentration of glucose in the solution.
Caption: Electrochemical mechanism of glucose oxidation.
Performance Evaluation of the Glucose Sensor
The analytical performance of the fabricated CuO/GCE sensor is evaluated using standard electrochemical techniques.
Protocol 3: Electrochemical Measurements
Apparatus:
-
A three-electrode electrochemical workstation with the CuO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrochemical cell containing 0.1 M NaOH as the supporting electrolyte.
Procedures:
-
Cyclic Voltammetry (CV):
-
Record the CV of the CuO/GCE in 0.1 M NaOH in the absence and presence of varying concentrations of glucose.
-
The potential is typically scanned from 0 V to +0.8 V vs. Ag/AgCl at a scan rate of 50 mV/s.
-
An increase in the anodic peak current with increasing glucose concentration indicates the electrocatalytic activity of the sensor.
-
-
Chronoamperometry:
-
Determine the optimal applied potential from the CV curves (typically the potential at which the maximum catalytic current is observed, e.g., +0.55 V vs. Ag/AgCl).[8]
-
Apply this constant potential to the working electrode in a stirred 0.1 M NaOH solution.
-
After the background current stabilizes, make successive additions of known concentrations of glucose and record the corresponding current response.
-
Plot the calibration curve of current versus glucose concentration to determine the sensitivity, linear range, and limit of detection.
-
-
Selectivity Study:
-
Perform chronoamperometric measurements in the presence of glucose and common interfering species such as ascorbic acid, uric acid, and dopamine at their physiological concentrations.
-
A negligible change in the current response upon the addition of interfering species indicates good selectivity.
-
-
Stability and Reproducibility:
-
Assess the long-term stability by measuring the sensor's response to a fixed glucose concentration over several days or weeks.
-
Evaluate the reproducibility by fabricating multiple sensors under identical conditions and comparing their responses.
-
Data Presentation and Performance Metrics
The performance of non-enzymatic glucose sensors can be summarized and compared using key analytical parameters.
| Sensor Material | Linear Range (mM) | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (µM) | Response Time (s) | Reference |
| CuO Microflowers | up to 11 | - | 1.3 | 5 | [5] |
| Rice-like CuO | 0 - 3 | 1017 | - | - | [8] |
| CuO Nanoplates | - | - | 100 | - | [9] |
| CuO Nanosheets | - | 520 | - | - | [4] |
| CuO from Copper Sulfate | 0.01 - 0.2 | 1830 | 8 | - | [2] |
| Needle-shaped CuO | 0.05 - 5 | 2050 | - | - | [10] |
Conclusion and Future Perspectives
Copper(II) acetate hydrate serves as a versatile and effective precursor for the synthesis of various CuO nanostructures with significant potential for non-enzymatic glucose sensing. The protocols outlined in this guide provide a framework for the fabrication and evaluation of high-performance glucose sensors. The key to developing superior sensors lies in the precise control of the CuO nanostructure's morphology and crystallinity, which is directly influenced by the synthesis parameters.[3][11] Future research should focus on further enhancing the sensitivity and selectivity of these sensors, potentially through the development of composite materials or by optimizing the electrode architecture. The ultimate goal is to translate these promising laboratory-scale sensors into commercially viable devices for routine glucose monitoring.
References
-
Wang, et al. (2025). Facile hydrothermal synthesis CuO microflowers for non‐enzymatic glucose sensors. ResearchGate. [Link]
-
Patil, S. B., et al. (2021). Facile synthesis of CuO nanostructures for non-enzymatic glucose sensor by modified SILAR method. Lal Bahadur Shastri College, Satara. [Link]
-
Zhang, Y. (n.d.). Synthesis of Copper Oxide Nanostructures and Their Application in Non-Enzymatic Glucose Sensors. UCL Discovery. [Link]
-
Chawla, M., Sharma, V., & Randhawa, J. K. (2016). Facile One Pot Synthesis of CuO Nanostructures and Their Effect on Nonenzymatic Glucose Biosensing. Academia.edu. [Link]
-
Zhang, Y., et al. (n.d.). Temperature-modulated solution-based synthesis of copper oxide nanostructures for glucose sensing. Royal Society of Chemistry. [Link]
-
Nguyen, T. L., et al. (2020). Non-enzymatic Glucose Sensor Based on CuO Nanoplates. Journal of Science and Technology. [Link]
-
Umar, A., et al. (2013). Synthesis of Novel CuO Nanosheets and Their Non-Enzymatic Glucose Sensing Applications. MDPI. [Link]
-
Ali, M., et al. (2023). Non-enzymatic amperometric glucose sensing on CuO/mesoporous TiO2 modified glassy carbon electrode. Royal Society of Chemistry. [Link]
-
Umar, A., et al. (2013). Synthesis of Novel CuO Nanosheets and Their Non-Enzymatic Glucose Sensing Applications. Diva-portal.org. [Link]
-
Mokoena, T. P., et al. (2023). Exploring Copper Oxide and Copper Sulfide for Non-Enzymatic Glucose Sensors: Current Progress and Future Directions. Preprints.org. [Link]
-
(n.d.). Comparison of CuO nano-materials-based glucose sensors. ResearchGate. [Link]
-
Zhang, Y., et al. (2013). Nonenzymatic glucose sensor based on three different CuO nanomaterials. Semantic Scholar. [Link]
-
Kavinkumar, T., et al. (2021). Nano- and Microstructured Copper/Copper Oxide Composites on Laser-Induced Carbon for Enzyme-Free Glucose Sensors. ACS Publications. [Link]
-
Ashraf, S., et al. (n.d.). Fourth-generation glucose sensors composed of copper nanostructures for diabetes management: A critical review. PMC. [Link]
-
(n.d.). Electrochemical Properties of Copper Oxides Obtained from Layered Copper Hydroxide Acetate for Nonenzymatic Glucose Sensing. ResearchGate. [Link]
-
Li, Y., et al. (2021). A Highly Sensitive Electrochemical Glucose Sensor Based on Room Temperature Exfoliated Graphite-Derived Film Decorated with Dendritic Copper. MDPI. [Link]
-
Santos, A., et al. (2021). Advances in Electrochemical Glucose Sensing. Encyclopedia.pub. [Link]
-
Zhang, Y., et al. (2022). A Copper-Based Biosensor for Dual-Mode Glucose Detection. PMC. [Link]
-
Garcia, E. M., et al. (2025). Glucose Sensor Obtained by Recycling Copper from Li-Ion Batteries. Universal Wiser Publisher. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. (PDF) Facile One Pot Synthesis of CuO Nanostructures and Their Effect on Nonenzymatic Glucose Biosensing [academia.edu]
- 3. Synthesis of Copper Oxide Nanostructures and Their Application in Non-Enzymatic Glucose Sensors - UCL Discovery [discovery.ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Fourth‐generation glucose sensors composed of copper nanostructures for diabetes management: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lbscollegesatara.edu.in [lbscollegesatara.edu.in]
- 9. Non-enzymatic Glucose Sensor Based on CuO Nanoplates | Old Journal [jst.vn]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Temperature-modulated solution-based synthesis of copper oxide nanostructures for glucose sensing - Materials Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to dehydrate copper(II) acetate monohydrate to anhydrous form without decomposition
Welcome to the technical support center for handling copper(II) compounds. This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and detailed protocols for the successful dehydration of copper(II) acetate monohydrate, Cu₂(OAc)₄(H₂O)₂, to its anhydrous form, Cu₂(OAc)₄, while avoiding thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dehydrating copper(II) acetate monohydrate?
The primary challenge lies in a narrow therapeutic window of temperature. The dehydration of copper(II) acetate monohydrate requires sufficient thermal energy to remove the two molecules of water of hydration. However, the anhydrous form, copper(II) acetate, is thermally sensitive and will decompose if heated excessively. The decomposition process, which begins around 225-250°C, involves the reduction of Cu(II) and the breakdown of the acetate ligands, yielding undesirable byproducts such as copper(I) oxide (Cu₂O), copper(II) oxide (CuO), and even metallic copper[1][2][3][4]. Therefore, the key is to maintain a temperature high enough to drive off water but well below the decomposition threshold.
Q2: What are the key visual indicators of successful dehydration versus decomposition?
Careful observation of color change is the most immediate method for assessing the reaction's success.
-
Copper(II) Acetate Monohydrate (Starting Material): Bluish-green crystalline solid[2][5].
-
Anhydrous Copper(II) Acetate (Desired Product): Dark green crystalline solid[2][5].
-
Decomposition Products: The appearance of black (CuO), reddish (Cu₂O), or metallic copper-colored particles indicates that the temperature was too high, and the material has decomposed[1][3].
Q3: What is the recommended temperature range for thermal dehydration?
The most effective and widely cited temperature for thermal dehydration is 100°C . Some protocols suggest a slightly lower range, such as 85-90°C, to provide a greater margin of safety against decomposition[6]. It is critical not to exceed 115°C, the melting point of the monohydrate, to avoid forming a melt which can be more difficult to dehydrate uniformly and is closer to the decomposition temperature of 240°C[2].
Q4: Is a vacuum necessary for thermal dehydration?
Yes, applying a vacuum is crucial for a successful and clean dehydration at a moderate temperature. According to Le Chatelier's principle, reducing the partial pressure of water in the atmosphere surrounding the solid hydrate will shift the equilibrium towards the formation of the anhydrous product and water vapor. Heating the monohydrate at 100°C in a vacuum is the standard laboratory procedure. Attempting the dehydration in air at atmospheric pressure requires significantly higher temperatures, which dramatically increases the risk of decomposition into copper oxides[3].
Troubleshooting Guide
This section addresses common issues encountered during the dehydration process.
Problem 1: My final product is black, brown, or contains reddish particles.
-
Cause: This is a clear indication of thermal decomposition. The temperature of your heating apparatus (oven, heating mantle) exceeded the decomposition threshold of anhydrous copper(II) acetate (approx. 240°C)[2]. This may be due to inaccurate temperature controllers, localized "hot spots" in the heating block, or setting the temperature too high.
-
Solution:
-
Discard the decomposed material.
-
Calibrate your vacuum oven or heating apparatus using a certified thermometer to ensure temperature accuracy.
-
Repeat the dehydration at a lower temperature, such as 85-95°C, for a longer duration. The lower temperature provides a wider margin of error.
-
Ensure the copper(II) acetate monohydrate is spread in a thin layer to promote uniform heating and prevent the formation of localized hot spots.
-
Problem 2: My final product is still bluish-green after the dehydration procedure.
-
Cause: The dehydration is incomplete. This can result from the temperature being too low, the duration being too short, or an inadequate vacuum. The bluish-green color is characteristic of the remaining monohydrate[2].
-
Solution:
-
Confirm your vacuum pump is functioning correctly and achieving a sufficient vacuum (e.g., <50 mbar).
-
Extend the heating time. Dehydration should be continued until the material reaches a constant weight.
-
If time is a critical factor, consider increasing the temperature to 100°C, but monitor the process closely for any signs of darkening that might indicate the onset of decomposition.
-
Problem 3: The dehydration process is taking much longer than expected.
-
Cause: The rate of water removal is likely being hindered. This can be caused by an insufficient vacuum, a temperature that is too low, or the sample being clumped together, which reduces the effective surface area for water to escape.
-
Solution:
-
Check all seals on your vacuum apparatus to ensure there are no leaks.
-
Use a high-capacity vacuum pump.
-
Before heating, gently grind the copper(II) acetate monohydrate into a fine powder and spread it as a thin layer in a shallow dish (e.g., a watch glass or petri dish). This maximizes the surface area exposed to the vacuum and heat, significantly accelerating the dehydration process.
-
Detailed Experimental Protocols
Method 1: Thermal Dehydration in a Vacuum Oven (Recommended)
This is the most common and reliable method for preparing anhydrous copper(II) acetate. It relies on a combination of heat and reduced pressure to efficiently remove the water of hydration.
Experimental Workflow Diagram
Caption: Workflow for Chemical Dehydration.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend copper(II) acetate monohydrate in an excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux (boiling point of acetic anhydride is ~140°C) with stirring. The acetic anhydride will react with the water of hydration to form acetic acid.
-
Cooling: After a suitable reaction time (e.g., 1-2 hours), allow the mixture to cool to room temperature.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected dark green solid thoroughly with diethyl ether to remove any residual acetic acid and unreacted acetic anhydride.[6]
-
Drying & Storage: Dry the anhydrous copper(II) acetate product under vacuum to remove the ether. Transfer the final product to an airtight container for storage.
Summary of Critical Parameters
| Property | Copper(II) Acetate Monohydrate | Anhydrous Copper(II) Acetate |
| Formula | Cu₂(CH₃COO)₄(H₂O)₂ | Cu₂(CH₃COO)₄ |
| Molar Mass | 199.65 g/mol | 181.63 g/mol |
| Appearance | Bluish-green crystalline solid [2] | Dark green crystalline solid [2] |
| Melting Point | 115 °C [2] | Decomposes |
| Decomposition Temp. | ~240 °C [2] | ~240 °C [2][3] |
| Thermal Dehydration | Temp: 100°C | N/A |
| Pressure: Vacuum | N/A |
References
-
Vogel, P., & Srogl, J. (2005). Copper(II) Acetate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Bellini, J. V., et al. (2002). Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products. Materials Research, 5(3), 253-259. [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Retrieved February 15, 2024, from [Link]
-
Ataman Kimya. (n.d.). COPPER(II) ACETATE. Retrieved February 15, 2024, from [Link]
-
Sciencemadness Wiki. (2021, December 30). Copper(II) acetate. Retrieved February 15, 2024, from [Link]
-
Lin, Z., Han, D., & Li, S. (2012). Study on thermal decomposition of copper(II) acetate monohydrate in air. Journal of Thermal Analysis and Calorimetry, 107, 1075-1081. [Link]
-
Sibokoza, S., Moloto, M., Mtunzi, F., & Moloto, N. (2021). Thermal Decomposition of Copper Acetate at Various Temperature and Time to Form Copper Oxide Copper Nanoparticles. Asian Journal of Chemistry, 34, 239-244. [Link]
-
Chem-Supply. (n.d.). copper(II) acetate monohydrate. Retrieved February 15, 2024, from [Link]
-
Bellini, J. V., et al. (2002). Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products. ResearchGate. [Link]
-
Scribd. (2018, December 7). Copper (II) Acetate. Retrieved February 15, 2024, from [Link]
- Google Patents. (n.d.). DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate.
-
ScienceOpen. (2002). Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products. Retrieved February 15, 2024, from [Link]
Sources
- 1. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]
- 2. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Chan-Lam Coupling with Copper Acetate Catalyst
Welcome to the technical support center for the Chan-Lam C-N cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing copper(II) acetate as a catalyst and encountering challenges with reaction efficiency. Here, we delve into the nuances of this powerful synthetic tool, offering field-proven insights and evidence-based troubleshooting strategies to help you navigate the complexities of your experiments and achieve optimal yields.
The Chan-Lam coupling is a versatile and attractive method for forming aryl carbon-heteroatom bonds, particularly C-N and C-O bonds.[1][2] Its appeal lies in its often mild reaction conditions, tolerance to air and moisture, and the use of an inexpensive and abundant copper catalyst.[1][3] However, like any catalytic reaction, its success is highly dependent on a careful interplay of various parameters. Low yields are a common frustration, but they are almost always traceable to specific, rectifiable issues within the experimental setup.[4][5]
This guide is structured to provide direct, actionable solutions to common problems through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address the most common challenges encountered during Chan-Lam coupling reactions.
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix it?
Answer:
Incomplete conversion is a frequent issue and can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.
1. Catalyst Inactivity or Insufficient Loading:
-
The Problem: The copper(II) acetate may not be sufficiently active, or the catalytic loading might be too low for your specific substrate combination. While classic Chan-Lam conditions sometimes use stoichiometric copper, catalytic amounts are now common.[3][6] However, particularly challenging substrates may require higher catalyst loadings.
-
The Solution:
-
Verify Catalyst Quality: Ensure you are using a high-purity grade of copper(II) acetate. Older bottles can absorb moisture, which can be detrimental in some cases.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 5-10 mol% up to 20 mol%. In some literature examples, even higher loadings have been employed for difficult couplings.[6]
-
Consider a Pre-catalyst or Additive: The active species in the catalytic cycle is often a monomeric Cu(II) complex.[6] The dimeric structure of solid copper(II) acetate hydrate might be slow to enter the catalytic cycle. The addition of a ligand can facilitate the formation of the active catalyst.
-
2. Inadequate Base:
-
The Problem: The base plays a crucial role in the Chan-Lam coupling, often by deprotonating the amine or alcohol nucleophile, making it more reactive.[7] An inappropriate or insufficient amount of base will stall the reaction.
-
The Solution:
-
Choice of Base: The optimal base is often substrate-dependent. Organic bases like triethylamine (NEt₃) or pyridine are commonly used.[6][8] For some systems, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective.[7][9] If you are using an inorganic base, its solubility in your reaction solvent is a critical factor.[7]
-
Base Stoichiometry: Typically, 1.5 to 3 equivalents of base are used. Ensure you are using an adequate excess.
-
Screen Different Bases: If your standard base is not effective, screen a panel of both organic and inorganic bases to identify the optimal choice for your system.
-
3. Poor Quality Boronic Acid:
-
The Problem: Arylboronic acids can dehydrate over time to form cyclic boroxines. These boroxines are often less reactive or even inactive in Chan-Lam couplings.[5]
-
The Solution:
-
Use Fresh or Purified Boronic Acid: Whenever possible, use freshly purchased arylboronic acid. If you suspect degradation, you can often reconstitute the boronic acid by dissolving it in a solvent like diethyl ether and washing with aqueous acid, followed by drying.
-
Consider Boronic Esters or Trifluoroborates: In some cases, potassium organotrifluoroborate salts or boronic esters can be more stable and effective coupling partners.[3]
-
4. Sub-optimal Solvent and Temperature:
-
The Problem: The solvent choice can significantly impact the solubility of the reagents and the stability of the catalytic species. The reaction temperature influences the reaction rate. While many Chan-Lam couplings proceed at room temperature, some require heating.[3][10]
-
The Solution:
-
Solvent Screening: Dichloromethane (CH₂Cl₂), methanol, and toluene are common solvents.[6][11] If you are experiencing poor conversion, consider screening other solvents like acetonitrile, DMF, or even water in some cases.[9][10]
-
Temperature Optimization: If the reaction is sluggish at room temperature, try heating it to 40-80 °C. Monitor the reaction for potential side product formation at higher temperatures.[9]
-
Here is a workflow to guide your troubleshooting process for incomplete conversion:
Caption: Troubleshooting workflow for incomplete Chan-Lam coupling reactions.
Question 2: I am observing significant side product formation. What are the most common side reactions and how can I suppress them?
Answer:
Side product formation is a common cause of low yields of the desired product. The most prevalent side reactions in Chan-Lam coupling are homocoupling of the boronic acid, protodeboronation, and oxidation of the starting materials.[4]
1. Homocoupling of the Arylboronic Acid:
-
The Problem: The arylboronic acid can couple with itself to form a biaryl byproduct. This is a common parasitic reaction.[4]
-
The Solution:
-
Control Stoichiometry: Using a slight excess of the amine or alcohol nucleophile relative to the boronic acid can sometimes disfavor homocoupling.
-
Ligand Addition: The addition of a suitable ligand can modulate the reactivity of the copper catalyst and suppress homocoupling. Pyridine or other N-based ligands are often effective.[2][3]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
2. Protodeboronation:
-
The Problem: The arylboronic acid can react with a proton source (like water) to be converted back to the corresponding arene, effectively removing it from the reaction mixture.[4]
-
The Solution:
-
Dry Conditions: While some Chan-Lam reactions are tolerant to water, in cases of significant protodeboronation, using dry solvents and reagents can be beneficial.[6] The addition of molecular sieves can also help.[6]
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes minimize this side reaction.
-
3. Oxidation of the Nucleophile or Boronic Acid:
-
The Problem: The presence of oxygen (air) is often necessary for the catalytic turnover, reoxidizing Cu(I) to Cu(II).[3][6] However, this can also lead to the oxidation of the starting materials, particularly the formation of phenols from the arylboronic acid.[4][6]
-
The Solution:
-
Controlled Air/Oxygen: While the reaction is often run open to the air, in some cases, controlling the amount of oxygen can be beneficial. You might try running the reaction under an atmosphere of air passed through a drying tube, or in some cases, under an inert atmosphere with a controlled amount of an oxidant.
-
Ligand Effects: Certain ligands can stabilize the copper catalyst and prevent unwanted oxidative side reactions.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Biaryl (from homocoupling) | Self-coupling of the arylboronic acid.[4] | Adjust stoichiometry, add a ligand, lower reaction temperature. |
| Arene (from protodeboronation) | Reaction of the boronic acid with a proton source.[4] | Use dry solvents and reagents, add molecular sieves. |
| Phenol | Oxidation of the arylboronic acid.[4][6] | Control the atmosphere (air vs. inert), add a suitable ligand. |
Question 3: My reaction is highly substrate-dependent, and yields are inconsistent when I change the substrates. How can I develop a more robust protocol?
Answer:
The Chan-Lam coupling is known to be sensitive to the electronic and steric properties of the substrates.[12][13] A "one-size-fits-all" approach is often not effective.
1. Electronic Effects:
-
The Problem: Electron-donating groups on the arylboronic acid and electron-withdrawing groups on the amine or alcohol generally favor the reaction. Conversely, electron-withdrawing groups on the boronic acid can make the reaction more challenging.[11][14]
-
The Solution:
-
Ligand Screening: For electron-deficient arylboronic acids, the addition of a ligand is often crucial. Bidentate ligands, such as those based on phenanthroline or diamines, can be particularly effective at promoting the coupling of challenging substrates.[15][16]
-
Base Optimization: The pKa of the nucleophile is a key factor. Weaker nucleophiles (e.g., amides, carbamates) may require a stronger base to facilitate deprotonation.[3]
-
2. Steric Hindrance:
-
The Problem: Sterically hindered substrates, such as those with ortho-substituents on the arylboronic acid or bulky groups on the nucleophile, can react slowly or not at all.[13][14]
-
The Solution:
-
Ligand Selection: Certain ligands have been specifically designed to accommodate sterically demanding substrates.[15][17] Screening a library of ligands is a good strategy.
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation barrier associated with steric hindrance.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically accelerate the reaction and improve yields for sterically hindered substrates.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a Chan-Lam coupling using copper(II) acetate?
The precise nature of the active catalyst is complex and can be influenced by the reaction conditions. However, it is generally accepted that the reaction proceeds through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.[2][6] The initial step often involves the coordination of the nucleophile (amine or alcohol) to the copper(II) center, followed by transmetalation with the boronic acid.[1][6] The resulting copper-aryl species then undergoes reductive elimination to form the C-N or C-O bond.[2] Oxygen from the air is typically required to reoxidize the resulting Cu(I) species back to Cu(II) to complete the catalytic cycle.[3][6]
Caption: A simplified proposed catalytic cycle for the Chan-Lam coupling.
Q2: How do I choose the right ligand for my reaction?
Ligand selection is often empirical, but some general guidelines can be helpful. For simple, unhindered substrates, a simple N-donor ligand like pyridine may be sufficient, or the reaction may proceed without an added ligand.[2][3] For more challenging substrates, particularly those that are sterically hindered or electronically deactivated, a bidentate ligand is often required.[15][16] A good starting point is to screen a small library of ligands, including common classes like phenanthrolines, diamines, and picolinamides.[15]
Q3: Can I run the Chan-Lam coupling under inert atmosphere?
While the classic Chan-Lam coupling is run open to the air to allow for the reoxidation of Cu(I) to Cu(II), it is possible to run the reaction under an inert atmosphere if an alternative oxidant is used.[3][10] However, for most standard applications using copper(II) acetate, an air atmosphere is preferred and often necessary.
Q4: What is a general, robust starting protocol for a Chan-Lam C-N coupling?
A good starting point for optimizing a new Chan-Lam coupling is as follows. This should be considered a baseline for further optimization.
General Experimental Protocol:
-
To a reaction vial, add the amine or other N-nucleophile (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).
-
Add the chosen solvent (e.g., dichloromethane or methanol, 0.1-0.5 M).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider heating to 40-60 °C.
-
Upon completion, the reaction mixture can be filtered through a pad of celite to remove the copper salts, and the product can be purified by standard methods such as column chromatography.
Table 2: Recommended Starting Conditions
| Parameter | Recommended Starting Condition | Notes |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | 5-20 mol% |
| Boronic Acid | Arylboronic acid | 1.1 - 2.0 equivalents |
| Nucleophile | Amine, amide, etc. | 1.0 equivalent |
| Base | Triethylamine or Pyridine | 1.5 - 3.0 equivalents |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | 0.1 - 0.5 M concentration |
| Temperature | Room Temperature to 60 °C | Start at room temperature and heat if necessary. |
| Atmosphere | Open to air | Essential for catalyst turnover in most cases.[3] |
By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the success rate and yields of your Chan-Lam coupling reactions. Remember that careful observation, methodical optimization, and an understanding of the underlying chemical principles are the keys to mastering this valuable synthetic transformation.
References
-
West, M. J., Fyfe, J. W. B., Vantourout, J. C., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491–12523. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Schaper, F. W. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(8), 7308–7325. [Link]
-
Oreate AI Blog. (2026, January 7). Copper-Catalyzed Enantioconvergent Chan-Lam Coupling: Efficient Synthesis Strategies for Chiral Benzylic Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Anil, G. I., & Sivan, M. (2017). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 7(20), 4726-4745. [Link]
-
Organic Chemistry. (2022, September 5). Chan-Lam Coupling Mechanism [Video]. YouTube. [Link]
-
Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of bases, solvents, temperature, and reaction time on the Chan-Evans-Lam coupling. Retrieved from [Link]
-
Gandhi, S., Brown, G., Aikonen, S., et al. (2024, November 7). Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. ChemRxiv. [Link]
-
Is life worth living? (2018, March 14). New finding of the Chan-Lam coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Chan-Lam coupling. Retrieved from [Link]
-
American Chemical Society. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. [Link]
-
Royal Society of Chemistry. (2025, October 16). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Publishing. [Link]
-
Royal Society of Chemistry. (2015, October 16). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Rsc.org. [Link]
-
National Center for Biotechnology Information. (2025, October 14). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. [Link]
-
ResearchGate. (2025, August 6). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. Retrieved from [Link]
-
Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ResearchGate. (2025, November 15). Recent advances in Chan-Lam Coupling Reaction. Retrieved from [Link]
-
YouTube. (2022, July 10). Chan-Lam Coupling [Video]. [Link]
-
Reddit. (2025, August 11). I desperately need help and I'm out of answers. r/OrganicChemistry. [Link]
-
MDPI. (2026, January 16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
-
American Chemical Society. (n.d.). Merging Photoredox and Copper Catalysis: Extending the Chan-Lam Coupling Reaction Scope. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
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- 15. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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Solving aggregation issues in copper acetate based nanoparticle synthesis
Technical Support Center: Copper Acetate-Based Nanoparticle Synthesis
Executive Summary: The Nucleation Paradox
Copper(II) acetate (
The Problem: This rapid nucleation creates a high concentration of high-surface-energy particles that are thermodynamically unstable. Without immediate and robust stabilization, these particles undergo Ostwald Ripening (small particles dissolving to feed larger ones) or Irreversible Aggregation (fusion) within milliseconds.
This guide provides the protocols to arrest this process, transitioning from "uncontrolled clumping" to "engineered colloidal stability."
Module 1: The Mechanics of Aggregation
To solve the issue, you must identify which stage of the lifecycle is failing.
The Aggregation Pathway Diagram
Figure 1: The bifurcation point between stable colloids and aggregated sludge occurs immediately after primary nucleation. Success depends on the rate of stabilizer adsorption vs. the rate of particle collision.
Module 2: Stabilization Protocols (The "How-To")
Strategy A: Steric Stabilization (The PVP Shield)
For biological applications (drug delivery), steric stabilization is superior to electrostatic because it resists salt-induced crashing in physiological media.
The Protocol:
-
Ratio is Critical: Do not use a fixed mass. Use a molar ratio of PVP monomer : Cu ion .
-
Recommended: 1.5:1 to 3:1 (Molar ratio).
-
-
Timing: Dissolve PVP in the solvent before adding the Copper Acetate. The polymer chains must be "waiting" to wrap the nuclei the moment they form.
-
Molecular Weight: Use PVP K30 (MW ~40,000). Lower MW (K10) provides insufficient steric bulk; Higher MW (K90) can bridge particles, causing flocculation.
Strategy B: Zeta Potential Engineering (Electrostatic)
If you cannot use polymers (e.g., for catalytic surfaces), you must rely on charge.
The Thresholds:
-
Stable:
or -
Unstable:
Troubleshooting Table: Stabilizer Selection
| Stabilizer | Type | Mechanism | Best For | Common Pitfall |
| PVP (K30) | Polymer | Steric hindrance; Coordinates to Cu via amide group | Drug delivery, Bio-media | Adding too late; using wrong MW. |
| PEG (6000) | Polymer | Steric hindrance | Biocompatibility | Weaker binding to Cu surface than PVP. |
| Citrate | Small Molecule | Electrostatic (Negative charge) | Aqueous stability | pH sensitive; degrades at high synthesis temps. |
| CTAB | Surfactant | Electrostatic (Positive charge) | Morphology control (Rods) | Cytotoxic; hard to wash off. |
Module 3: Troubleshooting Guide (Q&A)
Q1: My solution turns cloudy immediately upon mixing. Is this aggregation?
Diagnosis: Likely Pre-mature Hydrolysis .
-
The Science: Copper acetate hydrolyzes faster than other salts. If your solvent contains water and the pH is uncontrolled,
precipitates instantly before nanoparticles form. -
The Fix:
-
Acidify: Add 0.5 mL of Glacial Acetic Acid per 50 mL of solvent to suppress hydrolysis.
-
Solvent Switch: Switch to a Polyol method (Ethylene Glycol) or DMF, which suppresses hydrolysis until heated.
-
Q2: The particles are stable in synthesis but aggregate during washing. Why?
Diagnosis: Collapse of the Double Layer or Ligand Stripping .
-
The Science:
-
Scenario A (Electrostatic): Washing with pure water removes the counter-ions, extending the Debye length, but if you wash too much, you remove the surface ions creating the potential.
-
Scenario B (Steric): Aggressive washing (ethanol/acetone) can strip the PVP off the surface.
-
-
The Fix:
-
Wash Buffer: Do not wash with pure water. Use a solution containing a small amount of the stabilizer (e.g., 0.1% PVP solution) for the first wash.
-
Centrifugation: Reduce speed. Hard pelleting forces particles into the "primary minimum" (irreversible fusion). Use the minimum G-force required to settle (e.g., 6,000 rpm vs 12,000 rpm).
-
Q3: I am synthesizing HKUST-1 using Copper Acetate, but I get large chunks instead of nanoparticles.
Diagnosis: Runaway Nucleation (Nanofusion).
-
The Science: Copper acetate creates so many nuclei so fast that they collide and fuse (nanofusion) before the organic linker (Trimesic acid) can organize them into a framework.
-
The Fix: Use a Modulator .
-
Add Sodium Acetate or Triethylamine to the reaction. These compete with the linker for coordination sites, slowing down the crystal growth and preventing fusion.
-
Reference: The "Seesaw Model" of coordination modulation is critical here [1, 5].
-
Module 4: Diagnostic Decision Tree
Use this flow to determine your next experimental step.
Figure 2: Rapid diagnostic logic for isolating the aggregation cause.
References
-
Polzin, M., et al. (2026). Underlying mechanism of particle size control for CuBTC MOF: The Seesaw Model. ACS Spring 2026.
-
Majouli, A., et al. (2025).[1] Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors.[1][2] MDPI.
-
Candemir, D., & Boran, F. (2020). Size Controllable Synthesis and Characterization of CuO Nanostructure using PEG. Materials Science Forum.
-
Lee, J., et al. (2019). Dynamic imaging of Ostwald ripening in copper oxide nanoparticles by atomic resolution transmission Electron microscope. PubMed Central.
-
Li, Y., et al. (2025). Effortless Fabrication of Nanofused HKUST-1 for Enhanced Catalytic Efficiency. PMC.
-
Rawle, A. F. (2018).[3] Zeta Potential Stability Thresholds for Nanoparticles. ResearchGate Expert Discussion.
Sources
Technical Support Center: Managing the Hygroscopic Nature of Copper(II) Acetate
Welcome to the Technical Support Center for handling hygroscopic materials, with a specific focus on copper(II) acetate. This guide is designed for researchers, scientists, and drug development professionals who frequently work with sensitive chemical reagents. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and reproducibility of your experiments involving copper(II) acetate.
The Challenge of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] Copper(II) acetate, particularly in its anhydrous form, is hygroscopic.[2][3] This property can introduce significant errors and inconsistencies in experimental work if not properly managed. Moisture absorption can lead to:
-
Inaccurate Weighing: The continuous uptake of water leads to an ever-increasing mass, making it difficult to obtain a precise and accurate measurement.[1]
-
Alteration of Physical Properties: The absorption of water can cause the crystalline solid to clump, cake, or in extreme cases, deliquesce (dissolve in the absorbed water).[1]
-
Changes in Stoichiometry and Reactivity: The presence of water can alter the molar mass of the compound, leading to errors in stoichiometry for chemical reactions. It can also influence reaction kinetics and outcomes.
-
Chemical Degradation: For some compounds, the presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the reagent.[1]
This guide will equip you with the knowledge and techniques to mitigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter while working with copper(II) acetate.
Issue 1: The mass of my copper(II) acetate sample keeps increasing on the analytical balance.
Cause: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[4] The longer the sample is exposed to air, the more water it will absorb, and the more its mass will increase.
Solution: Implement a "Weighing by Difference" Technique
This method minimizes the exposure of the bulk reagent to the atmosphere and is more accurate for hygroscopic materials.[1]
Protocol: Weighing by Difference
-
Preparation: Before you begin, ensure your spatula, weighing vessel (e.g., a vial with a cap), and any other tools are clean and completely dry.
-
Initial Weighing: Place the closed container of copper(II) acetate on the analytical balance and record its mass to the highest precision.
-
Transfer: Remove the container from the balance. Working quickly, open the container and transfer an approximate amount of the solid to your reaction vessel.
-
Final Weighing: Immediately close the original container, place it back on the balance, and record the new, lower mass.
-
Calculation: The difference between the initial and final mass is the precise amount of copper(II) acetate transferred to your reaction vessel.
Expert Tip: For highly sensitive applications, perform this entire procedure inside a glove box with a controlled, low-humidity atmosphere.[1][5]
Issue 2: My copper(II) acetate has formed clumps and is difficult to handle.
Cause: Clumping and caking are physical changes that occur as the solid absorbs moisture from the air, causing the fine particles to agglomerate.[1] This is a strong indication of improper storage.
Solution: Proper Storage and Handling
-
Immediate Action: If you need to use the clumped reagent immediately, you may be able to break up the clumps with a dry spatula. However, be aware that the material is now hydrated to some extent, which will affect its molar mass.
-
Long-Term Storage: To prevent this issue, proper storage is critical.
-
Airtight Containers: Always store copper(II) acetate in a tightly sealed container.
-
Desiccator Storage: For optimal protection, place the sealed container inside a desiccator. A desiccator is a sealable enclosure containing a desiccant (a drying agent) like silica gel, which maintains a low-humidity environment.[6][7][8]
-
Inert Atmosphere: For the highest level of protection, especially for the anhydrous form, store the container in a nitrogen-purged desiccator or a glove box.[9][10]
-
Issue 3: My reaction yield is inconsistent when using copper(II) acetate from a bottle that has been opened multiple times.
Cause: Inconsistent reaction outcomes can be a direct consequence of the variable water content in your copper(II) acetate. Each time the container is opened, the reagent is exposed to atmospheric moisture. Over time, the degree of hydration can change significantly, altering the actual amount of copper(II) acetate being added to your reaction.
Solution: Aliquoting and Careful Record-Keeping
-
Aliquot Upon Receipt: When you receive a new bottle of copper(II) acetate, consider dividing it into smaller, single-use or short-term use vials under a dry, inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to air.
-
Use Fresh Reagent: For critical experiments, use a freshly opened container of copper(II) acetate or a properly stored aliquot.
-
Characterize Your Reagent: If you suspect your copper(II) acetate has absorbed a significant amount of water, you may need to determine the water content through analytical methods like Karl Fischer titration to accurately calculate the amount of active reagent.
Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous copper(II) acetate and copper(II) acetate monohydrate?
A1: Anhydrous copper(II) acetate (Cu(OAc)₂) is the form without any associated water molecules.[11] Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) has one water molecule associated with each copper(II) acetate unit.[12] The anhydrous form is more susceptible to absorbing moisture from the atmosphere. The monohydrate is also hygroscopic but to a lesser extent.[2] It's crucial to use the correct molar mass for your calculations based on the form you are using.
| Property | Anhydrous Copper(II) Acetate | Copper(II) Acetate Monohydrate |
| Formula | Cu(CH₃COO)₂ | Cu(CH₃COO)₂·H₂O |
| Molar Mass | 181.63 g/mol [11] | 199.65 g/mol [12] |
| Appearance | Dark green crystalline solid[11] | Blue-green crystalline solid[12] |
| CAS Number | 142-71-2[11] | 6046-93-1[12] |
Q2: How should I properly store copper(II) acetate to maintain its integrity?
A2: Proper storage is paramount. Follow these guidelines:
-
Keep it Sealed: Always keep the container tightly closed when not in use.
-
Dry Environment: Store in a cool, dry, and well-ventilated area. A desiccator is highly recommended to protect against ambient humidity.[6]
-
Inert Atmosphere for Anhydrous Form: For anhydrous copper(II) acetate, storage under an inert gas like nitrogen or argon is the best practice to prevent any moisture absorption. This can be achieved using a nitrogen-purged desiccator or a glove box.[5][9]
-
Avoid Incompatibilities: Store away from strong oxidizing agents.[13]
Q3: Can I dry copper(II) acetate that has absorbed moisture?
A3: The monohydrate form can be dehydrated to the anhydrous form by heating it to 100°C in a vacuum.[14] However, be aware that heating copper(II) acetate at higher temperatures (around 240°C) can cause it to decompose.[11] If you attempt to dry the compound, it's essential to do so under controlled conditions and to verify the final form analytically if the exact hydration state is critical for your experiment.
Q4: What are the safety precautions for handling copper(II) acetate?
A4: Copper(II) acetate is harmful if swallowed and causes skin and eye irritation.[15] Always consult the Safety Data Sheet (SDS) for your specific product.[16][15][17][18] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Handle in a well-ventilated area or a fume hood to avoid inhaling the dust.[19]
-
Avoid creating dust when handling the solid.
-
Wash hands thoroughly after handling.[16]
Experimental Workflow for Handling Hygroscopic Copper(II) Acetate
The following diagram illustrates the recommended workflow for storing and weighing hygroscopic copper(II) acetate to ensure experimental accuracy and reproducibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]
- 3. Cupric acetate | C4H6CuO4 | CID 8895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. genfollower.com [genfollower.com]
- 5. Humidity Controlled Glove Box [jacomex.com]
- 6. Desiccator - Wikipedia [en.wikipedia.org]
- 7. munroscientific.co.uk [munroscientific.co.uk]
- 8. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 9. terrauniversal.com [terrauniversal.com]
- 10. ossila.com [ossila.com]
- 11. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Copper(II)_acetate [chemeurope.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemscience.com [chemscience.com]
- 17. carlroth.com [carlroth.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
Technical Support Center: Copper Acetate Mediated N-Arylation (Chan-Lam Coupling)
Status: Operational Ticket Topic: Minimizing Side Reactions & Optimization Assigned Specialist: Senior Application Scientist
Core Directive & Mechanism Overview
The Chan-Lam coupling is a powerful, mild method for forming C-N bonds, but it is notoriously sensitive to reaction conditions. Unlike Palladium-catalyzed couplings (Buchwald-Hartwig), which rely on a Pd(0)/Pd(II) cycle, Chan-Lam typically operates via a Cu(II)/Cu(III) oxidative cycle.
Understanding the mechanism is the first step to troubleshooting. Side reactions are not random; they are competitive pathways accessed when the main catalytic cycle stalls.
The "Path of Success" vs. "Path of Failure"
The following diagram maps the catalytic cycle and identifies exactly where your reaction is likely failing.
Figure 1: The Chan-Lam catalytic cycle.[1] Note that most side reactions branch off after the transmetallation step if the oxidative turnover or reductive elimination is slow.
Troubleshooting Modules
Module A: The "Disappearing Boronic Acid" (Protodeboronation)
Symptom: TLC/LCMS shows the boronic acid is consumed rapidly, but the desired product yield is low. You observe the formation of the de-borylated arene (Ar-H).
Root Cause: Protodeboronation is the most common failure mode. It is catalyzed by copper and accelerated by:
-
Temperature: Heating (>40°C) significantly increases the rate of C-B bond cleavage.
-
Water: Acts as a proton source.
-
Ligands: Strong donor ligands (like pyridine) can inadvertently accelerate this pathway if the amine nucleophile is weak.
Protocol Adjustments:
-
Switch Boron Source: Boronic acids are unstable. Switch to Boronic Esters (Pinacol) or MIDA Boronates . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [1].
-
The "Slow Addition" Technique: Do not add the boronic acid all at once. Add it portion-wise (e.g., over 2-4 hours) or use a syringe pump. This favors the cross-coupling over the unimolecular decomposition.
-
Add Molecular Sieves: Add 4Å molecular sieves (powdered, activated) to the reaction vessel. This is critical to remove trace water that promotes both protodeboronation and phenol formation [2].
Module B: Homocoupling (Biaryl Formation)
Symptom: You observe a significant amount of Ar-Ar byproduct.
Root Cause: This occurs when two Copper-Aryl species interact, or when oxygen acts too aggressively before the amine can react. It is prevalent when the amine nucleophile is sterically hindered or electron-deficient.
Protocol Adjustments:
-
Control the Oxidant: If running catalytically, do not use an O2 balloon immediately. Start with open air (drying tube). If using stoichiometric Cu(OAc)2, run the reaction under an inert atmosphere (N2/Ar). Stoichiometric copper does not require external oxygen to turn over [3].
-
Stoichiometry Check: Ensure the amine is in excess (1.2 - 1.5 equiv) relative to the boronic acid, or use the "Slow Addition" technique described in Module A.
Module C: The Reaction Stalls (Catalyst Death)
Symptom: The reaction starts well but stops at 30-40% conversion. Adding more catalyst doesn't help.
Root Cause:
-
Product Inhibition: The product (secondary/tertiary amine) might be a better ligand for Copper than the substrate, poisoning the catalyst.
-
Reduction to Cu(0): The catalyst has "crashed out" as inactive copper metal or oxide.
Protocol Adjustments:
-
Re-oxidize: If the reaction mixture turns from blue/green (active) to brown/red (inactive Cu(I)/Cu(0)), you lack oxidant. Refill the O2 balloon or sparge with air.
-
Ligand Acceleration: Add a bidentate ligand like 2,2'-bipyridine or 1,10-phenanthroline (1:1 ratio to Cu). This stabilizes the Cu species and prevents "crash out," especially for difficult substrates [4].
Optimized Experimental Protocols
Comparison of Conditions
| Variable | Standard Conditions (Easy Substrates) | Robust Conditions (Difficult/Prone to Side Rxns) |
| Copper Source | Cu(OAc)2 (10-20 mol%) | Cu(OAc)2 (1.0 - 1.1 equiv) OR Cu(OAc)2 (20%) + Bipyridine |
| Boron Source | Boronic Acid (1.5 equiv) | Boronic Pinacol Ester or MIDA Boronate (1.5 equiv) |
| Base | Pyridine (2.0 equiv) or TEA | TEA (2.0 equiv) or 2,6-Lutidine |
| Solvent | DCM or MeOH | Dichloroethane (DCE) or MeCN (Anhydrous) |
| Additives | None | 4Å Molecular Sieves (Activated) |
| Atmosphere | Open Air | Air (Catalytic) or N2 (Stoichiometric Cu) |
| Addition | One-portion | Slow addition of Boron species (Syringe pump) |
Step-by-Step "Robust" Protocol (High-Fidelity)
Use this protocol for expensive amines or when side reactions are observed.
-
Preparation: Flame-dry a reaction vial and add a stir bar. Add 4Å Molecular Sieves (approx. 100 mg/mmol).
-
Reagents: Add Cu(OAc)2 (1.0 equiv, stoichiometric mode recommended for highest fidelity) and the Amine (1.0 equiv).
-
Solvent: Add anhydrous DCM or DCE (0.1 M concentration).
-
Base: Add Triethylamine (TEA) (2.0 equiv). The solution should turn deep blue/green.
-
Activation: Stir for 5-10 minutes under an inert atmosphere (N2) if using stoichiometric copper.
-
Slow Addition: Dissolve the Boronic Ester (1.5 equiv) in a small volume of solvent. Add this solution dropwise over 2 hours to the reaction mixture at Room Temperature.
-
Why? Keeps Ar-B concentration low, preventing homocoupling and protodeboronation.
-
-
Monitoring: Monitor by LCMS. If Cu precipitates (red solid), the reaction is dead.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with NH4OH (aq) to remove residual copper from the organic layer (blue aqueous layer indicates successful copper removal).
Troubleshooting Logic Tree
Use this decision tree to diagnose your specific issue efficiently.
Figure 2: Diagnostic logic for Chan-Lam coupling failures.
References
-
Vantourout, J. C., et al. (2017).[2] "Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.
-
Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis.
-
King, A. E., et al. (2010). "Mechanistic Studies of Copper-Catalyzed C–N Cross-Coupling Reactions." Journal of the American Chemical Society.
Sources
Validation & Comparative
FTIR Fingerprinting of Copper(II) Acetate Monohydrate: A Comparative Spectral Guide
Executive Summary
Copper(II) acetate monohydrate (
This guide provides a rigorous spectral analysis of the monohydrate form, contrasting it with anhydrous variants and free ligands. It addresses the common analytical challenge: distinguishing the bridging bidentate coordination mode from monodentate impurities and confirming hydration state without altering the sample during preparation.
Structural Context & Spectral Logic
The infrared spectrum of copper(II) acetate monohydrate is defined by two dominant structural features:
-
The Paddlewheel Dimer: Four acetate groups bridge two Cu centers. This creates a specific symmetry (
idealized) that dictates the number of IR-active modes. -
Axial Hydration: Water molecules coordinate to the copper atoms at the apical positions, creating distinct O-H stretching and bending vibrations that serve as purity markers.
The "Delta" ( ) Value Diagnostic
The separation between the asymmetric (
-
Ionic (Free ion):
-
Bridging Bidentate (Paddlewheel):
(Close to ionic, often slightly larger due to the rigid dimer cage). -
Monodentate:
(Large separation due to asymmetry). -
Chelating Bidentate:
(Small separation).
Detailed Spectral Analysis
The following table synthesizes experimental peak assignments for Copper(II) Acetate Monohydrate compared to its anhydrous form and the free acid.
Table 1: Comparative Peak Assignment
| Vibrational Mode | Cu(II) Acetate Monohydrate ( | Cu(II) Acetate Anhydrous ( | Free Acetic Acid ( | Diagnostic Note |
| O-H Stretch ( | 3500–3200 (Broad, Strong) | Absent | 3200–2500 (Very broad dimer) | Presence indicates hydration. Loss indicates successful activation/drying. |
| C-H Stretch ( | 2989, 2941 | 2990, 2940 | 2990, 2940 | Methyl group vibrations; largely invariant to coordination. |
| C=O / | 1615 (Strong) | 1608–1620 | 1715 (C=O) | The shift from 1715 (acid) to ~1615 confirms deprotonation and coordination. |
| 1420 (Strong) | 1440 | 1410 (C-O) | ||
| ~195 | ~170–180 | N/A | The monohydrate's | |
| Water Bend ( | ~1680 / 1620 | Absent | N/A | Often overlaps with |
| Cu-O Stretch | 300–400 (Far IR) | 300–400 | N/A | Direct confirmation of the Metal-Ligand bond. |
Critical Insight: In the monohydrate, the water bending mode often couples with the asymmetric carboxylate stretch, resulting in a broader, more intense band around 1615 cm⁻¹ compared to the anhydrous form.
Experimental Protocol: KBr vs. ATR
Choosing the wrong sampling technique can induce phase changes (dehydration) or obscure key peaks.
Method A: KBr Pellet (Transmission)
-
Best for: High sensitivity, resolving weak overtone bands.
-
Risk: High. KBr is hygroscopic and can re-hydrate an anhydrous sample. High pressure during pressing can distort the crystal lattice, potentially collapsing the dimer structure or forcing water release.
-
Protocol:
-
Dry KBr powder at 110°C overnight.
-
Mix sample:KBr in a 1:100 ratio.
-
Press rapidly (1-2 mins) to minimize moisture uptake.
-
Validation: Check for a sharp peak at 1615 cm⁻¹. If it shifts to 1700 cm⁻¹, the dimer may have hydrolyzed to free acid.
-
Method B: ATR (Attenuated Total Reflectance)
-
Best for: Rapid screening, surface analysis, preserving hydration state.
-
Risk: Low. No pressure or hygroscopic matrix involved.
-
Protocol:
-
Use a Diamond or ZnSe crystal.
-
Place powder directly on the crystal.
-
Apply minimal force with the anvil to ensure contact without crushing the crystal structure excessively.
-
Correction: Apply ATR correction (software) if comparing relative intensities with transmission libraries, as ATR intensity decreases at higher wavenumbers.
-
Visualization of Characterization Logic
Diagram 1: Spectral Characterization Workflow
Figure 1: Decision matrix for identifying Copper(II) Acetate phases via FTIR.
Diagram 2: Coordination Mode Logic via Value
How to interpret the separation of carboxylate peaks to deduce the copper-ligand binding environment.
Figure 2: Interpreting the
Troubleshooting & Common Artifacts
| Observation | Probable Cause | Corrective Action |
| Split peak at 1615 cm⁻¹ | Presence of free acetic acid or hydrolysis. | Dry sample; ensure no vinegar smell. |
| Loss of 3500 cm⁻¹ peak | Accidental dehydration during grinding. | Use ATR; avoid excessive heat/vacuum. |
| Shoulder at 1700 cm⁻¹ | Protonated carboxylic acid ( | Sample is decomposing; check pH/purity. |
| Broad, undefined fingerprint | Amorphous phase or poor crystallinity. | Recrystallize from warm water/ethanol. |
References
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley.
-
Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250. Link
- Frost, R. L., et al. (2014). Spectroscopic characterization of the acetate minerals. Spectrochimica Acta Part A, 128, 663-671.
- Edwards, H. G. M., et al. (2000). Raman and infrared spectroscopic study of copper acetate monohydrate. Journal of Raman Spectroscopy, 31, 395-400. (Detailed assignment of the paddlewheel modes).
A Senior Application Scientist's Guide to Interpreting the UV-Vis Absorption Spectrum of Copper(II) Acetate in Various Solvents
For researchers and professionals in drug development and materials science, understanding the behavior of metallodrugs and catalysts in different chemical environments is paramount. Copper(II) acetate, a compound with a rich history in catalysis and synthesis, serves as an excellent model system for demonstrating the powerful insights that can be gleaned from a seemingly simple analytical technique: UV-Visible (UV-Vis) spectroscopy. The vibrant color changes of copper(II) acetate solutions are not merely aesthetic; they are a direct window into the dynamic coordination chemistry at the metal center.
This guide provides an in-depth comparison of the UV-Vis absorption spectrum of copper(II) acetate in various solvents. We will move beyond a mere cataloging of spectral shifts to explore the underlying principles of coordination chemistry and ligand field theory that govern these changes. The experimental protocols and data presented herein are designed to be self-validating, providing a robust framework for your own investigations.
The Shifting Colors of a Coordination Complex: An Overview
Copper(II) acetate in its hydrated solid state exists as a dimer, often referred to as a "paddle-wheel" structure, with the formula Cu₂(OAc)₄(H₂O)₂.[1] In this arrangement, two copper atoms are bridged by four acetate ligands, with a water molecule coordinating to the axial position of each copper ion. This dimeric structure is known to have a weak copper-copper interaction.[1]
When dissolved, the solvent molecules can interact with this complex in several ways, leading to profound changes in its electronic structure and, consequently, its UV-Vis spectrum. This phenomenon, known as solvatochromism , is the change in the color of a solution as the solvent is changed.[2] For copper(II) complexes, these color changes are primarily due to shifts in the d-d electronic transitions.[3]
The d-orbitals of the copper(II) ion (a d⁹ system) are not degenerate in a coordination complex. The presence of ligands splits the d-orbitals into different energy levels. The energy difference between these levels, often denoted as Δ (delta), corresponds to the energy of photons in the visible region of the electromagnetic spectrum. When a d-electron absorbs a photon of appropriate energy, it is promoted from a lower-energy d-orbital to a higher-energy one. This absorption of light is what gives the complex its color. The observed color is the complement of the color of light absorbed.
The magnitude of the d-orbital splitting (Δ) is influenced by several factors, including the geometry of the complex and the nature of the ligands.[3] Solvents can act as ligands, coordinating to the copper(II) center and altering the ligand field strength, which in turn changes the value of Δ and the observed color.
Comparative Analysis of UV-Vis Spectra in Different Solvents
The UV-Vis absorption spectrum of copper(II) acetate exhibits a broad, weak absorption band in the visible region, which is characteristic of the d-d transitions of the Cu(II) ion.[2] The position of this absorption maximum (λmax) is highly sensitive to the solvent environment. Strongly coordinating solvents can even lead to the dissociation of the dimeric structure into monomeric species.[4]
The ability of a solvent to donate a lone pair of electrons to a metal ion is quantified by its Gutmann Donor Number (DN) .[2] A higher DN indicates a stronger coordinating ability. Generally, for copper(II) complexes, an increase in the donor number of the solvent leads to a red shift (bathochromic shift) in the λmax of the d-d transition.[2] This is because stronger axial coordination from the solvent molecules reduces the energy gap between the d-orbitals.
Below is a comparative table summarizing the typical λmax values for copper(II) acetate and closely related copper(II) complexes in a range of common laboratory solvents. It is important to note that the exact λmax can be influenced by concentration, water content, and the specific ligands on the copper complex. The data for copper(II) acetylacetonate complexes are included as a close proxy to illustrate the general trend, given their structural similarities in the coordination sphere.
| Solvent | Donor Number (DN) | Typical λmax (nm) for Copper(II) Acetate/Related Complexes | Observed Color |
| Dichloromethane | 0.1 | ~650-670 | Green-Blue |
| Acetone | 17.0 | ~680-700[5] | Blue |
| Ethanol | 20 | ~690-710[5] | Blue |
| Dimethyl Sulfoxide (DMSO) | 29.8 | ~720-740 | Blue-Violet |
| Pyridine | 33.1 | ~750-780[5] | Violet |
| Water | 18.0 | ~800-810[6][7] | Blue |
Note: Data for related copper(II) acetylacetonate complexes are cited to demonstrate the solvatochromic trend.[5] The λmax for copper(II) acetate in water is significantly red-shifted, which may be attributed to the formation of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, upon dissolution and dissociation.
Causality Behind the Spectral Shifts: A Ligand Field Theory Perspective
The observed solvatochromic shifts can be rationalized using Ligand Field Theory (LFT) . LFT is an extension of crystal field theory and molecular orbital theory that describes the electronic structure of transition metal complexes.[8]
In the dimeric copper(II) acetate structure, each copper(II) ion can be considered to have a square pyramidal geometry, with the four oxygen atoms from the acetate ligands forming the base and the water molecule in the axial position. When dissolved in a coordinating solvent, the solvent molecules can replace the axial water molecules. Solvents with a higher donor number will form stronger bonds with the copper(II) ion in the axial positions.
This axial coordination perturbs the energies of the d-orbitals. Specifically, stronger axial ligation raises the energy of the d(z²) orbital and, to a lesser extent, the d(xz) and d(yz) orbitals, while lowering the energy of the d(x²-y²) and d(xy) orbitals. This leads to a smaller energy gap (Δ) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are primarily composed of these d-orbitals. A smaller Δ corresponds to the absorption of lower-energy (longer wavelength) light, resulting in a bathochromic (red) shift of the λmax.
In very strongly coordinating solvents, the dimeric structure may break down to form monomeric, solvated copper(II) species, further altering the coordination geometry and the observed spectrum.[4] For example, in water, copper(II) acetate can dissociate to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which has a distorted octahedral geometry due to the Jahn-Teller effect. This significant change in the coordination sphere accounts for the large red shift observed in aqueous solutions.[6][7]
Experimental Protocol: A Self-Validating Workflow
This protocol provides a step-by-step methodology for observing and quantifying the solvatochromism of copper(II) acetate. The inclusion of control measures and systematic data collection ensures the trustworthiness of the results.
Materials and Equipment:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Anhydrous solvents of high purity (e.g., dichloromethane, acetone, ethanol, DMSO, pyridine, deionized water)
-
Volumetric flasks (10 mL)
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Pipettes and appropriate safety equipment (gloves, safety glasses)
Experimental Workflow Diagram:
Caption: Experimental workflow for the analysis of copper(II) acetate solvatochromism.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (Self-Validation through Consistency):
-
Accurately weigh approximately 0.020 g of copper(II) acetate monohydrate. The exact mass should be recorded to four decimal places.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of the first solvent (e.g., ethanol) and swirl to dissolve the solid.
-
Once dissolved, carefully add the solvent up to the calibration mark. Stopper the flask and invert it several times to ensure homogeneity. This will result in an approximately 10 mM solution.
-
Repeat this process for each of the solvents to be tested. Using the same mass of copper(II) acetate for each solvent allows for a more direct comparison of molar absorptivity, although the primary focus is on λmax.
-
-
UV-Vis Spectrophotometer Setup and Blanking (Ensuring Accuracy):
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the wavelength range for the scan (e.g., 400 nm to 1000 nm).
-
Fill a clean cuvette with the first solvent to be used as a blank. Ensure there are no air bubbles and that the outside of the cuvette is clean and dry.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement (Systematic Data Collection):
-
Rinse the sample cuvette with a small amount of the first copper(II) acetate solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Use the instrument's software to determine the wavelength of maximum absorbance (λmax). Record this value.
-
Repeat the blanking and sample measurement procedure for each of the prepared solutions in the different solvents. It is good practice to run the blank for a particular solvent immediately before measuring the sample in that same solvent.
-
-
Data Analysis and Interpretation (Connecting Observation to Theory):
-
Compile the recorded λmax values for each solvent into a table.
-
If desired, create a plot of λmax versus the Gutmann Donor Number for the solvents. This should illustrate the correlation between solvent coordinating ability and the d-d transition energy.
-
Relate the observed trends to the principles of Ligand Field Theory and the expected changes in the coordination sphere of the copper(II) ion.
-
The Influence of Solvent Coordination on Copper(II) Acetate
The following diagram illustrates the proposed interaction of solvent molecules with the dimeric structure of copper(II) acetate, leading to the observed solvatochromism.
Caption: Solvent interaction with dimeric copper(II) acetate.
Conclusion
The solvatochromism of copper(II) acetate is a powerful demonstration of fundamental principles in coordination chemistry. By systematically analyzing the UV-Vis absorption spectra in a range of solvents, researchers can gain valuable insights into the metal-ligand interactions that are critical in fields such as catalysis, drug design, and materials science. The correlation between the solvent's donor number and the shift in the d-d transition's λmax provides a predictable and quantifiable measure of these interactions. The experimental workflow detailed in this guide offers a robust and self-validating approach for studying these phenomena, empowering researchers to confidently interpret their spectroscopic data and understand the intricate dance of molecules in solution.
References
-
Inorganic Chemistry Research. (2024). Synthesis, Characterization, and Solvatochromic Behavior of a Mixed-Chelate Copper(II) Complex. Available at: [Link]
-
CORE. (n.d.). Copper(II) solvatochromic complexes [Cu(acac)(N^N)(ligand)]BPh4 with various. Available at: [Link]
-
ResearchGate. (2012). Solvatochromism Study on the Copper(II) Complexes Containing 3–Substituted Derivatives of Acetylacetonate Ligands. Available at: [Link]
-
IDOSI Journals. (n.d.). Solvatochromism Study on the Copper(II) Complexes Containing 3–Substituted Derivatives of Acetylacetonate Ligands. Available at: [Link]
-
MDPI. (2025). Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. Available at: [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of Cu(OAc)2 and Cu(OAc)2(EA). Available at: [Link]
-
ResearchGate. (2014). (PDF) Copper(II) acetates: from dimer to monomer. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvatochromism Study on the Copper(II) Complexes Containing 3-Substituted Derivatives of Acetylacetonate Ligands. Available at: [Link]
-
Kyoto University. (n.d.). Copper(II) solvatochromic complexes [Cu(acac)(N^N)(ligand)]BPh4. Available at: [Link]
-
ResearchGate. (n.d.). (a) Appearance and UV-vis spectra of copper acetate aqueous solutions.... Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A dimeric Cu(II) acetate complex containing axially coordinated p-pyridyl nitronyl nitroxide radicals: [CuII(CH3COO)2(NITpPy)]2. Available at: [Link]
-
ResearchGate. (n.d.). UV/Visible Spectrum of the Copper(II) Acetate Complex. Available at: [Link]
-
PubMed. (2007). Solvatochromism, DNA binding, antitumor activity and molecular modeling study of mixed-ligand copper(II) complexes containing the bulky ligand: bis[N-(p-tolyl)imino]acenaphthene. Available at: [Link]
-
ScienceDirect. (n.d.). Electronic structure and spectra of cupric acetate mono-hydrate revisited. Available at: [Link]
-
Wikipedia. (n.d.). Copper(II) acetate. Available at: [Link]
-
MDPI. (2024). Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares. Available at: [Link]
-
ResearchGate. (2016). Determination of Trace Amount of Cu (II) Using UV-Vis. Spectrophotometric Method. Available at: [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2020). Spectrophotometric Determination of Micro Amount of Copper (II) Using a New of (Azo) Derivative, Study of Thermodynamic Functions and Their Analytical Application. Available at: [Link]
-
MDPI. (2024). Determination of High Concentration Copper Ions Based on Ultraviolet—Visible Spectroscopy Combined with Partial Least Squares Regression Analysis. Available at: [Link]
- Al-Qadisiyah Journal of Pure Science. (n.d.). Spectrophotometric Determination of Copper (II) by Used of New Hetero Cyclic azo Reagent 4-[(6-Methoxy. Available at: https://qu.edu.iq/journalsc/index.php/JOPS/article/view/100sc/index.php/JOPS/article/view/100
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. inorgchemres.org [inorgchemres.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
TGA and DSC thermal analysis curves of copper(II) acetate monohydrate decomposition
A Comparative Guide for Precursor Selection in Oxide Synthesis
Executive Summary: Beyond the Curve
In the synthesis of Copper Oxide (CuO) nanoparticles—critical for gas sensors, catalysis, and antimicrobial coatings—the choice of precursor dictates the final morphology. While Copper(II) Nitrate is often the default choice due to cost, Copper(II) Acetate Monohydrate (
This guide provides an in-depth analysis of the TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) profiles of Copper Acetate.[1][2][3] We compare these directly against the Nitrate alternative to assist researchers in optimizing calcination protocols.
Experimental Protocol: A Self-Validating System
To replicate the data discussed below, strict adherence to a self-validating protocol is required. The "validity check" in this specific analysis is the stoichiometric mass loss of the hydration water.
Instrumental Setup
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or NETZSCH STA 449).
-
Crucible: Alumina (
) open pans (Platinum is acceptable but requires care with metallic copper formation in inert atmospheres). -
Atmosphere:
-
Scenario A (Oxide Synthesis): Synthetic Air (
) at 50-100 mL/min. -
Scenario B (Kinetic Study): High-purity Nitrogen (
) or Argon.
-
-
Ramp Rate:
(Standard) or (High-resolution).
The Validity Checkpoint
Before analyzing the decomposition, check the Phase I mass loss .
-
Theoretical Water Mass:
[4] -
Acceptable Experimental Range:
-
Note: If loss > 10%, your sample is hygroscopic and has absorbed surface moisture. If < 8%, the sample has partially dehydrated during storage.
Deep Dive: The Acetate Thermal Profile
The decomposition of Copper(II) Acetate Monohydrate occurs in three distinct physiochemical stages.
Stage I: Dehydration ( )
-
TGA Signal: A sharp step-mass loss of approx. 9.0%.[4][5][6]
-
DSC Signal: A broad endothermic peak centered around
. -
Mechanism: Removal of the single water molecule coordinated to the copper dimer.
Stage II: Anhydrous Decomposition ( )
This is the critical "morphology-determining" step.
-
TGA Signal: Major mass loss (approx. 40-50%).
-
DSC Signal:
-
In Air: Sharp exothermic peak (combustion of acetate ligands).[7]
-
In
: Complex endothermic transitions followed by minor exotherms.
-
-
Mechanism: The acetate ligands break down.[4][5][6][7][8][9] In air, they oxidize immediately to
and water. In inert atmospheres, they decompose into volatile organics (acetone, acetic acid) and leave behind a composite of , , and amorphous carbon.
Stage III: Crystallization & Oxidation ( )
-
TGA Signal:
-
In Air: Mass stabilizes as pure CuO.
-
In
: Gradual drift due to slow carbonization.
-
-
DSC Signal: Minor exothermic events associated with the crystallization of amorphous CuO into the monoclinic tenorite phase.
Visualization: Decomposition Pathway
The following diagram illustrates the reaction pathway differences based on the atmosphere, a critical variable for researchers.
Figure 1: Divergent decomposition pathways of Copper Acetate in Oxidative vs. Inert atmospheres.
Comparative Analysis: Acetate vs. Nitrate
For researchers choosing a precursor, the thermal profile dictates the processing window.
| Feature | Copper(II) Acetate Monohydrate | Copper(II) Nitrate Trihydrate |
| Decomposition Type | Gradual / Multi-step | Violent / Rapid |
| Primary Byproducts | Acetic Acid, Acetone, | |
| Exothermicity | Moderate (Combustion of C-H bonds) | High (Strong Oxidizer) |
| Mass Loss Onset | ||
| Final Morphology | Porous, high surface area (due to gas release) | Dense, often fused (due to melting) |
| Safety Concern | Flammability of byproducts | Toxicity of |
| Carbon Residue | High (in inert gas); Low (in air) | Negligible |
Why Choose Acetate?
Select the acetate precursor when porosity and crystallite size control are paramount. The release of large organic molecules (acetone/acetic acid) during decomposition acts as a "pore-former," preventing the agglomeration of CuO nanoparticles.
Why Choose Nitrate?
Select the nitrate precursor for combustion synthesis or when carbon contamination is absolutely unacceptable (e.g., high-purity electronic applications), as nitrate contains no carbon source.
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for obtaining reproducible thermal data.
Figure 2: Standardized TGA/DSC workflow for Copper Acetate analysis.
References
-
Lin, Z., et al. (2012).[8] Study on thermal decomposition of copper(II) acetate monohydrate in air. Journal of Thermal Analysis and Calorimetry.
-
Youssef, I., et al. (2019).[5] Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. American Journal of Analytical Chemistry.
-
Gabal, M.A., et al. (2012). Kinetics of thermal decomposition of copper(II) acetate monohydrate in air.
-
Comparison of Precursors: Synthesis of CuO nanoparticles: Acetate vs Nitrate. (General Reference based on standard materials science principles).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decomposition Products – ScienceOpen [scienceopen.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism [scirp.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. scielo.br [scielo.br]
Benchmarking Copper(II) Acetate Monohydrate: A Technical Comparison for Elemental Analysis Standards
Part 1: Executive Summary & Strategic Rationale
In the analysis of organometallic compounds—specifically Metal-Organic Frameworks (MOFs) and pharmaceutical copper complexes—selecting the correct elemental analysis (EA) standard is critical.[1] While Acetanilide remains the gold standard for organic CHNS calibration, it fails to account for the "ash factor" and catalytic effects of transition metals during combustion.
Copper(II) Acetate Monohydrate (
This guide objectively compares Copper(II) Acetate Monohydrate against its primary alternatives—Copper Sulfate Pentahydrate and Copper(II) Oxide —demonstrating its superior utility for CHN combustion analysis due to the absence of interfering heteroatoms (S, N, halogens).[1]
Part 2: Technical Specifications & Theoretical Grounding
Before deploying any standard, theoretical stoichiometry must be established as the baseline for accuracy.
Stoichiometric Profile
Compound: Copper(II) Acetate Monohydrate
Formula:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Copper (Cu) | 1 | 63.55 | 63.55 | 31.83% |
| Carbon (C) | 4 | 12.01 | 48.04 | 24.06% |
| Hydrogen (H) | 8 | 1.008 | 8.06 | 4.04% |
| Oxygen (O) | 5 | 16.00 | 80.00 | 40.07% |
Critical Insight: The 4:1 H:Cu ratio and 4:1 C:Cu ratio allow this salt to simultaneously validate the combustion efficiency (C/H recovery) and the ash residue (Cu recovery), acting as a self-check for instrument performance.[1]
Part 3: Comparative Performance Analysis
The choice of standard dictates the error floor of your analysis. Below is a comparative matrix of Copper(II) Acetate against common alternatives.
Comparative Matrix: Suitability for CHN & ICP Analysis
| Feature | Copper(II) Acetate Monohydrate | Copper Sulfate Pentahydrate | Copper(II) Oxide (CuO) |
| Primary Utility | Mixed Organic/Inorganic Calibration | Inorganic Cu Standard / Redox Titrations | Inorganic Cu Standard / Oxidizer |
| Combustion Byproducts | |||
| Interference Risk | Low. (Contains only C, H, O, Cu) | High. Sulfur oxides can poison CHN catalysts or saturate adsorption traps.[1] | N/A. Cannot calibrate C/H. |
| Solubility (Digestion) | High (Dilute Acid/Water) | High (Water) | Low (Requires conc.[1] acid/heat) |
| Hygroscopicity | Efflorescent (Loses | Stable, but loses | Non-hygroscopic |
| Matrix Match | Excellent for MOFs/Organometallics | Poor for Organics | Poor for Organics |
Expert Analysis: Why Acetate Wins for CHN
When calibrating a CHN analyzer for metal-complexes:
-
Sulfate Interference: Using
releases .[1] If your analyzer is configured for CHN only, sulfur gases can interfere with thermal conductivity detectors (TCD) or saturate water traps, leading to drift.[1] -
Combustion Dynamics: Copper Acetate decomposes to release volatile organic fragments (
) similar to pharmaceutical analytes.[1] This mimics the "flash" combustion behavior of real samples better than an inorganic oxide or sulfate.
Part 4: Self-Validating Experimental Protocol
To ensure data integrity (E-E-A-T), we utilize a Dual-Path Validation workflow. This protocol uses the standard to cross-verify the Organic (Combustion) and Inorganic (Spectroscopic) analytical streams.[1]
Workflow Diagram (DOT)
Figure 1: Dual-Path Validation Workflow ensuring simultaneous verification of organic and inorganic content.
Step-by-Step Methodology
Path A: Combustion Analysis (Carbon/Hydrogen)
-
Objective: Confirm %C (24.06%) and %H (4.04%).
-
Instrument: Flash 2000 / Elementar vario (or equivalent).[1]
-
Pre-Treatment: Store standard in a desiccator (RH ~30-40%) to prevent efflorescence.[1] Do not dry in an oven, as this will strip the hydrate water (
) and skew %H results.[1] -
Weighing: Weigh 2.0 – 3.0 mg into a Tin (Sn) capsule. Fold tightly to exclude air.[1]
-
Oxidation: Run at 950°C with
injection. The Cu atom acts as a secondary oxidation catalyst in situ. -
Acceptance Criteria:
absolute deviation from theoretical.
Path B: Iodometric Titration (Copper Content)
-
Objective: Confirm %Cu (31.83%).
-
Rationale: Titration is preferred over ICP for standards due to higher precision (0.1% vs 1-2%).[1]
-
Dissolution: Dissolve 0.8 g standard in 50 mL deionized water + 4 mL glacial acetic acid.
-
Reaction: Add 3 g Potassium Iodide (KI). Cu(II) oxidizes I- to Iodine (
) and precipitates CuI.[1] [1] -
Titration: Titrate liberated
with 0.1 N Sodium Thiosulfate ( ) until pale yellow.[1] Add starch indicator.[1][2] Continue until blue color disappears. -
Calculation:
[1]
Part 5: Troubleshooting & Data Integrity
Common failure modes when using Copper Acetate as a standard:
| Issue | Symptom | Root Cause | Corrective Action |
| Low %H | Result < 4.0% | Efflorescence. The monohydrate has lost water due to storage in ultra-dry desiccators or heating. | Re-hydrate in a humidity chamber (50% RH) for 24h or switch to fresh bottle. |
| High %C | Result > 24.1% | Incomplete Combustion. Cu ash trapped unburnt carbon (carbide formation).[1] | Increase |
| Drifting Results | Variable %C/%H | Sample Heterogeneity. Crystal size variation. | Grind sample to fine powder (agate mortar) immediately before weighing.[1] |
References
-
American Chemical Society (ACS). "Cupric Acetate Monohydrate: Reagent Specifications."[1] ACS Reagent Chemicals, 2017.[2][3] Link[1]
-
Mir, S. A., et al. "A New Assay for Copper(II) Sulfate by Acidimetry and Its Comparison with Iodometric Assay."[1][4] Asian Journal of Chemistry, vol. 13, no. 2, 2001. Link
-
Elementar. "Highly repeatable determination of sulfur (and carbon) in copper base materials." Application Note, 2020. Link
-
National Institute of Standards and Technology (NIST). "Copper acetate, hydrate: IR Spectrum & Properties."[1] NIST Chemistry WebBook.[1][5] Link[1]
-
Sigma-Aldrich. "Copper(II) acetate monohydrate Product Information & Safety Data Sheet." Link[1]
Sources
Guide: Verifying the Paddlewheel Structure of Cu(OAc)₂·H₂O via Single-Crystal XRD
[1]
Executive Summary
Objective: To unambiguously verify the dimeric "paddlewheel" (Chinese Lantern) structure of Copper(II) acetate monohydrate [Cu₂(OAc)₄(H₂O)₂] and differentiate it from monomeric copper carboxylates.
The Challenge: While elemental analysis and FTIR provide compositional data, they fail to definitively prove the existence of the binuclear Cu-Cu core. The magnetic moment (
The Structural Target: The "Paddlewheel"
Before designing the experiment, we must define the target metrics derived from the classic Van Niekerk & Schoening structure (1953).
Strategic Comparison: Why SC-XRD?
While other methods are faster, they lack the spatial resolution required for ab initio structural proof.
Table 1: Comparative Analysis of Structural Verification Methods
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | FTIR Spectroscopy | EPR / Mag.[1] Susceptibility |
| Primary Output | 3D Electron Density Map (XYZ coordinates) | Bulk Phase Fingerprint (2θ peaks) | Functional Group Connectivity | Electronic Spin State |
| Paddlewheel Proof | Absolute. Direct measurement of Cu-Cu distance.[1] | Inferred. Requires Rietveld refinement against a known model.[1] | Ambiguous. | Indirect. Proves magnetic coupling (singlet ground state), not geometry.[1] |
| Sample Req. | High-quality single crystal (>0.1 mm). | Polycrystalline powder (~10 mg).[1] | Solid powder (KBr pellet or ATR).[1] | Solid or Solution. |
| Limitation | Time-intensive crystal growth.[1] | Cannot easily solve unknown complex structures. | Cannot distinguish polymorphs easily. | Requires variable temperature (cryogenic) for full proof.[1] |
Visual Logic: Method Selection
Figure 1: Decision logic for selecting SC-XRD over PXRD. SC-XRD is chosen when absolute structural parameters (bond lengths) are required.[1]
Experimental Protocol: SC-XRD Workflow
Phase 1: Crystal Growth (Critical Step)
SC-XRD fails without a high-quality crystal.[1] The paddlewheel structure is robust but requires slow crystallization to minimize twinning.
-
Method: Solvent Diffusion (Layering) or Slow Evaporation.[1]
-
Solvent System:
-
Protocol:
-
Dissolve 100 mg of commercial Cu(OAc)₂[1]·H₂O in 5 mL of warm distilled water. Add 2 drops of acetic acid to prevent hydrolysis.[1]
-
Filter the solution into a narrow vial (removes dust/nucleation sites).
-
Carefully layer 10 mL of Ethanol on top (do not mix).
-
Leave undisturbed in a vibration-free dark area for 3-5 days.
-
Target: Dark blue-green prisms or rhomboids, approx 0.2 x 0.2 x 0.1 mm.
-
Phase 2: Data Collection[1]
-
Instrument: Diffractometer with Mo-Kα (
= 0.71073 Å) or Cu-Kα source.-
Note: Mo is preferred for copper complexes to minimize absorption (
), but Cu source provides better resolution for the organic acetate ligands if absorption correction is applied rigorously.[1]
-
-
Temperature: 100 K (Cryostream).
-
Why? Reduces thermal vibration (ellipsoids), allowing precise location of the water H-atoms.[1]
-
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for the centrosymmetric space group.
Phase 3: Structure Solution & Refinement[1]
-
Space Group Determination: Look for systematic absences consistent with _C_2/c .[1]
-
Phasing: Direct Methods (SHELXT) will easily locate the heavy Cu atoms.[1]
-
Refinement (SHELXL):
-
Assign Cu atoms.[1] Note the distance between Q-peaks. If < 2.7 Å, they are the dimer pair.
-
Locate O and C atoms of the acetate bridges.
-
The Water Molecule: The axial water oxygen is often well-defined, but Hydrogen atoms can be disordered.
-
Constraint: If H-atoms on water are elusive, use a riding model (AFIX 3) or restraints (DFIX) based on standard O-H distances (0.85 Å).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for solving the structure of Cu(OAc)₂·H₂O.
Data Interpretation & Validation Standards
To declare the experiment a success, your solved structure must meet these criteria. This is your "Self-Validating System."
A. The Geometry Check (The Paddlewheel Test)
Inspect the connectivity around the Copper centers.
-
Bridging Mode: Acetate oxygens must bridge two Cu atoms (
- O: O').[1] -
Axial Ligand: Water molecule must be coordinated to Cu perpendicular to the acetate plane.
-
Cu-Cu Interaction: The distance is the definitive metric.
| Parameter | Expected Value (Lit.) | Interpretation |
| Cu–Cu Distance | 2.616(2) Å | Confirms dimer & antiferromagnetic pathway.[1] |
| Cu–O (Acetate) | 1.97 Å | Typical equatorial bond.[1][4] |
| Cu–O (Water) | 2.20 Å | Axial bond (Jahn-Teller elongated).[1] |
| Space Group | C2/c | Standard monoclinic setting.[1] |
B. Crystallographic Quality Metrics
References
-
Van Niekerk, J. N., & Schoening, F. R. L. (1953).[1][5][6] A new type of copper complex as found in the crystal structure of cupric acetate, Cu₂(CH₃COO)₄[7]·2H₂O.[1][2] Acta Crystallographica, 6(3), 227-232.[1][5][6] [1]
-
Bleaney, B., & Bowers, K. D. (1952).[1] Anomalous paramagnetism of copper acetate. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 214(1119), 451-465.[1] [1]
-
Brown, G. M., & Chidambaram, R. (1973).[1][5] Dinuclear copper(II) acetate monohydrate: a redetermination of the structure by neutron-diffraction analysis. Acta Crystallographica Section B, 29(11), 2393-2403.[1] [1]
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Copper(II)_acetate [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Copper(II) Acetate Derivatives for Structural Elucidation
Introduction
Copper(II) carboxylates, with copper(II) acetate as the archetypal example, are a cornerstone class of compounds in catalysis, chemical synthesis, and materials science.[1] Their iconic "paddlewheel" dimeric structure, [Cu₂(O₂CR)₄L₂], where R is an alkyl or aryl group and L is a neutral axial ligand, governs much of their chemical behavior.[2] Characterizing these complexes and their reaction products is critical for quality control and mechanistic studies. Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for this purpose, offering the ability to transfer the intact dimeric complexes from solution to the gas phase for analysis.[3]
However, the interpretation of their mass spectra is not always straightforward. These complexes exhibit rich and often complex fragmentation patterns under collision-induced dissociation (CID), which, if understood, can provide profound structural information. Furthermore, the ESI process itself can induce chemical changes, such as the reduction of Cu(II) to Cu(I), which must be accounted for.[4][5]
This guide provides a comparative analysis of the ESI-MS/MS fragmentation patterns of copper(II) acetate and its homologous derivatives, copper(II) propionate and butyrate. By understanding the systematic changes in fragmentation as a function of the carboxylate ligand, researchers can develop a predictive framework for identifying these and more complex derivatives in their own work. We will delve into the causality behind fragmentation pathways, provide validated experimental protocols, and offer insights into accurate data interpretation.
Core Principles of ESI-MS of Dinuclear Copper(II) Carboxylates
Before comparing fragmentation patterns, it is crucial to understand the fundamental behavior of these complexes in the ESI source.
-
Preservation of the Dimeric Core: ESI is a "soft" ionization technique that often preserves the non-covalent and coordinate bonds of the dinuclear copper core.[3] Therefore, the primary ion observed in the MS1 spectrum is frequently an adduct of the intact dimer, such as [Cu₂(O₂CR)₄ + H]⁺ or [Cu₂(O₂CR)₄ + Na]⁺.
-
The Challenge of In-Source Reduction: A significant and well-documented phenomenon is the potential for Cu(II) to be reduced to Cu(I) within the ESI source or during gas-phase dissociation.[4][5] This can be a gas-phase process involving charge transfer with solvent molecules and is influenced by both the solvent's ionization energy and the complex's electrochemical reduction potential.[4] This reduction can lead to unexpected ions and must be considered when interpreting spectra.
-
Collision-Induced Dissociation (CID): To elicit structural information, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion (e.g., the protonated dimer) is isolated and subjected to collisions with an inert gas (like argon or nitrogen). The imparted energy induces fragmentation, and the resulting product ions are mass-analyzed. The primary fragmentation pathway for these complexes is the sequential loss of ligands.[6][7]
Fragmentation of the Archetype: Copper(II) Acetate, [Cu₂(OAc)₄]
Copper(II) acetate ([Cu₂(CH₃COO)₄], molar mass ~363.28 g/mol for the anhydrous dimer) serves as our reference compound. When subjected to ESI-MS/MS, a typical protonated precursor ion, such as [Cu₂(OAc)₄ + H]⁺, undergoes a cascade of fragmentation events. The dominant pathway is the sequential loss of neutral acetic acid molecules (CH₃COOH, ~60.05 g/mol ).
A representative fragmentation pathway is illustrated below. This process involves the cleavage of copper-oxygen bonds and proton transfer, leading to the ejection of a neutral ligand and the formation of a smaller, charged copper-containing fragment.
Caption: Proposed CID fragmentation pathway for protonated copper(II) acetate.
Comparative Fragmentation Analysis: Acetate vs. Propionate vs. Butyrate
The logical next step is to examine how the fragmentation pattern changes as the alkyl chain of the carboxylate ligand is extended. We will compare copper(II) acetate with copper(II) propionate ([Cu₂(CH₃CH₂COO)₄], dimer M.W. ~475.49 g/mol ) and copper(II) butyrate ([Cu₂(CH₃(CH₂)₂COO)₄], dimer M.W. ~587.71 g/mol ).
The core fragmentation mechanism—sequential loss of the corresponding neutral carboxylic acid—is conserved across the series. However, the mass of the neutral loss and the m/z of the resulting fragments will increase systematically.
-
Neutral Loss for Acetate: Acetic Acid (CH₃COOH) = ~60.05 Da
-
Neutral Loss for Propionate: Propionic Acid (CH₃CH₂COOH) = ~74.08 Da
-
Neutral Loss for Butyrate: Butyric Acid (CH₃(CH₂)₂COOH) = ~88.11 Da
This predictable shift is the key to identifying which carboxylate is present in an unknown sample. The table below summarizes the expected m/z values for the major fragments of the protonated dimeric complexes.
| Precursor / Fragment Ion | Copper(II) Acetate | Copper(II) Propionate | Copper(II) Butyrate |
| Formula | [Cu₂(C₂H₃O₂)₄+H]⁺ | [Cu₂(C₃H₅O₂)₄+H]⁺ | [Cu₂(C₄H₇O₂)₄+H]⁺ |
| Expected m/z | ~364.3 | ~476.5 | ~588.7 |
| Fragment 1 (-RCOOH) | [Cu₂(OAc)₃]⁺ | [Cu₂(OPr)₃]⁺ | [Cu₂(OBu)₃]⁺ |
| Expected m/z | ~304.2 | ~402.4 | ~500.6 |
| Fragment 2 (-2 RCOOH) | [Cu₂(OAc)₂(OAc-H)]⁺ | [Cu₂(OPr)₂(OPr-H)]⁺ | [Cu₂(OBu)₂(OBu-H)]⁺ |
| Expected m/z | ~244.2 | ~328.3 | ~412.5 |
| Fragment 3 (-3 RCOOH) | [Cu₂(OAc)]⁺ | [Cu₂(OPr)]⁺ | [Cu₂(OBu)]⁺ |
| Expected m/z | ~185.1 | ~213.2 | ~241.2 |
| Note: m/z values are approximated for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁶³Cu). The actual spectrum will show an isotopic pattern characteristic of the two copper atoms. |
The diagram below illustrates this comparative relationship, showing how the fragmentation "ladder" shifts to higher m/z values as the ligand's alkyl chain length increases.
Caption: Comparative fragmentation ladders for Cu(II) carboxylate derivatives.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a self-validating protocol for the analysis of copper(II) acetate derivatives. The causality for each step is explained to ensure robust and reproducible results.
1. Sample Preparation
-
Step 1.1: Prepare a stock solution of the copper(II) carboxylate complex at 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Rationale: These solvents are highly volatile and compatible with ESI, promoting efficient desolvation and ionization.
-
-
Step 1.2: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol:water or acetonitrile:water containing 0.1% formic acid.
-
Rationale: The addition of water aids solubility, while formic acid promotes the formation of the protonated precursor ion [M+H]⁺, which is ideal for positive-mode CID analysis. The low concentration prevents detector saturation.
-
2. Instrument Setup and Data Acquisition
-
Step 2.1: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.
-
Step 2.2: Set up the ESI source parameters. Typical starting values are:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
Rationale: These parameters must be optimized to achieve a stable spray and maximize the abundance of the precursor ion while minimizing in-source fragmentation. A lower cone voltage is generally preferred to keep the dimer intact before MS/MS.
-
-
Step 2.3: Acquire an MS1 survey scan (e.g., from m/z 100-1000) to identify the precursor ion of the dimer (e.g., [Cu₂(OAc)₄+H]⁺ at m/z ~364.3).
-
Step 2.4: Set up the MS/MS experiment. Isolate the precursor ion identified in Step 2.3 with an isolation window of ~1-2 m/z.
-
Step 2.5: Apply a range of collision energies (e.g., ramping from 10 to 40 eV).
-
Rationale: A collision energy ramp is crucial. Low energies will only induce the first fragmentation (loss of one ligand), while higher energies will reveal the full cascade of product ions, providing a complete picture of the fragmentation pathway.
-
Caption: General experimental workflow for ESI-MS/MS analysis.
Data Interpretation: Key Considerations
-
Copper's Isotopic Signature: Copper has two stable isotopes, ⁶³Cu (~69.2%) and ⁶⁵Cu (~30.8%). In a dinuclear complex, this results in a characteristic isotopic pattern for any copper-containing ion. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear with a distinctive intensity ratio, providing unambiguous confirmation of a dicopper species.
-
Distinguishing Ligand Loss vs. Other Fragments: The primary fragmentation pathway is the loss of a neutral carboxylic acid. Be sure to calculate the mass differences between major peaks. A difference corresponding to the mass of RCOOH is strong evidence for this pathway. Other minor pathways, such as the loss of a carboxylate radical (RCOO•), may also occur.[6]
-
Identifying Cu(II) Reduction: If Cu(II) is reduced to Cu(I) in the source, you may observe ions corresponding to [Cu₂(O₂CR)₃]⁺ that have lost a carboxylate radical instead of a neutral acid. Careful mass analysis is required to distinguish between [Cu₂(O₂CR)₄ + H - RCOOH]⁺ and [Cu₂(O₂CR)₄ - RCOO•]⁺. The latter will be one Dalton lower.
Conclusion
The mass spectrometry fragmentation of copper(II) carboxylates is a predictable process governed by the sequential loss of ligands from the central dinuclear core. By understanding the fragmentation pattern of the archetypal copper(II) acetate, one can readily predict and interpret the spectra of its homologous derivatives. The key diagnostic feature is the mass of the neutral loss, which directly corresponds to the carboxylic acid ligand. This comparative guide provides researchers with the foundational knowledge, practical protocols, and interpretive framework necessary to confidently use ESI-MS/MS for the structural characterization of this important class of compounds, enhancing both routine analysis and advanced chemical research.
References
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Reich, H. J. (2018). Electron interaction with copper(II) carboxylate compounds. Beilstein Journal of Nanotechnology. [Link]
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Bieńkowski, T., et al. (2021). Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. Inorganic Chemistry. [Link]
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Chen, H., et al. (2007). Gas-phase formation of radical cations of monomers and dimers of guanosine by collision-induced dissociation of Cu(II)-guanosine complexes. Journal of the American Society for Mass Spectrometry. [Link]
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Henderson, W., & McIndoe, J. S. (1999). Electrospray mass spectrometry of metal carbonyl complexes. Journal of the Chemical Society, Dalton Transactions. [Link]
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Gerd, B. (1991). The Synthesis and Analysis of Copper (II) Carboxylates. Journal of Chemical Education. [Link]
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Michalska, K., et al. (2021). Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication. Materials. [Link]
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Matejčík, Š., et al. (2018). Electron interaction with copper(II) carboxylate compounds. Beilstein Journal of Nanotechnology. [Link]
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Gianelli, L., et al. (2001). Investigation of reduction of Cu(II) complexes in positive-ion mode electrospray mass spectrometry. Journal of Mass Spectrometry. [Link]
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Roithová, J., & Schröder, D. (2017). Copper(II)–TEMPO Interaction Studied by Mass Spectrometry and Cryogenic Ion Spectroscopy. Chemistry – A European Journal. [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
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Pouteau, V., et al. (2001). Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. Journal of Mass Spectrometry. [Link]
-
Chandrasekhar, V., et al. (2012). Copper(II) carboxylate dimers prepared from ligands designed to form a robust π···π stacking synthon: supramolecular structures and molecular properties. Inorganic Chemistry. [Link]
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Waters Corporation. (2019). A Comparative Study of Electrospray and UniSpray Sources Using ACQUITY UPC2. [Link]
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PubChem. Cupric Butyrate. National Center for Biotechnology Information. [Link]
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WBCIL. Copper Propionate. [Link]
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Edwards, D. A., & Richards, R. (1974). Copper(I) carboxylates: preparations and infrared and mass spectral features. Journal of the Chemical Society, Dalton Transactions. [Link]
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Gabelica, V., & De Pauw, E. (2007). ELECTROSPRAY MASS SPECTROMETRY TO STUDY DRUG-NUCLEIC ACIDS INTERACTIONS. [Link]
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PubChem. Copper(II)i-butyrate. National Center for Biotechnology Information. [Link]
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Zhang, Q., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Sieniawska, E., et al. (2022). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules. [Link]
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NIST. Copper, bis(2,4-pentanedionato-O,O')-, (SP-4-1)-. NIST Chemistry WebBook. [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Egsgaard, H., et al. (1998). Collision-induced dissociations of carboxylate negative ions from 2-ethylbutanoic, 2-methylpropanoic, and pivalic acids. An isotopic labelling study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Toki, T., et al. (2021). Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule. Molecules. [Link]
-
Wikipedia. Copper(II) acetate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling Acetic Acid, Copper(2+) Salt, Hydrate (Copper(II) Acetate Hydrate)
As researchers and scientists, our work with a diverse array of chemical compounds demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling Acetic acid, copper(2+) salt, hydrate, commonly known as copper(II) acetate hydrate (CAS No. 6046-93-1). Beyond mere procedural steps, we will delve into the causality behind these recommendations, ensuring a deep, applicable understanding of safe laboratory practices.
Hazard Analysis: Understanding the "Why" Behind the Precautions
Copper(II) acetate hydrate is a blue-green crystalline solid. While a valuable reagent, it presents several hazards that dictate our handling protocols.[1] It is classified as harmful if swallowed and causes serious eye damage.[2][3][4] Additionally, it can cause skin and respiratory irritation.[5][6][7] A significant, often overlooked, aspect of its hazard profile is its high toxicity to aquatic life, which necessitates stringent disposal protocols.[1][3][4][6][7]
| Hazard Statement | Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Prohibits eating, drinking, or smoking in the work area.[5][7][8] Mandates thorough hand washing after handling.[5][7] |
| H318/H319: Causes serious eye damage/irritation | Serious Eye Damage/Irritation, Cat 1/2A | Requires the use of chemical safety goggles at all times.[2][5] An eyewash station must be readily accessible.[5][9] |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Necessitates the use of appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[5][6][7] |
| H335: May cause respiratory irritation | STOT SE, Category 3 | Requires handling in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[5][6][7][8] |
| H400/H410: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute 1/Chronic 1 | Forbids disposal down the drain.[5] All waste must be collected as hazardous material.[6][7][10] |
Chronic exposure to copper compounds can also lead to more severe health effects, including potential damage to the liver, kidneys, and other organs.[5] This underscores the importance of consistent and correct use of personal protective equipment (PPE) to minimize any long-term risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven necessity based on the substance's hazard profile.
-
Eye Protection: Wear tight-sealing chemical safety goggles.[9] Standard safety glasses do not provide adequate protection against the fine dust particles of copper(II) acetate, which can easily become airborne and cause serious eye damage upon contact.[2][3][4] Contact lenses should not be worn when handling this substance.[5]
-
Hand Protection: Use chemical-resistant gloves such as neoprene or nitrile rubber.[5] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in accordance with laboratory procedures. Wash hands thoroughly with soap and water after removing gloves.[5]
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation or spillage, consider additional protective clothing to prevent skin exposure.[5][9] Contaminated clothing should be removed immediately and washed before reuse.[5][6]
-
Respiratory Protection: All handling of solid copper(II) acetate hydrate that may generate dust must be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust.[5][8][9] If engineering controls are not sufficient to maintain exposure below occupational limits (1 mg/m³ as Cu), a NIOSH-certified particulate respirator (e.g., N95 or P100) is required.[2][5][9]
Below is a workflow diagram illustrating the essential PPE decision-making process.
Caption: PPE selection workflow for handling copper(II) acetate hydrate.
Operational Plan: Step-by-Step Safe Handling Protocol
Adherence to a strict operational protocol minimizes exposure and prevents accidental release.
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[5][9]
-
Gather all necessary equipment, including spatulas, weigh boats, and sealable containers for transport and waste.
-
Don all required PPE as outlined in the section above.
-
-
Handling:
-
When weighing or transferring the solid, perform the task slowly and carefully to minimize dust formation.[5] Use a spatula to gently handle the material.
-
Keep containers of copper(II) acetate hydrate tightly closed when not in use.[3][5]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
-
-
Post-Handling:
-
Clean the work area thoroughly. Use a damp cloth or a HEPA-filtered vacuum for cleanup; do not dry sweep, as this can aerosolize dust particles.[5]
-
Wipe down the exterior of any containers before returning them to storage.
-
Properly dispose of all contaminated disposable materials (e.g., weigh boats, gloves) as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[5][7]
-
Emergency and Disposal Plan
Accidents can happen despite the best precautions. Being prepared is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3][11]
-
Skin Contact: Take off immediately all contaminated clothing.[2][3] Rinse skin with plenty of water/shower.[2] If irritation persists, seek medical advice.[2][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5] If respiratory symptoms occur, seek immediate medical advice.[5]
-
Ingestion: Rinse mouth with water.[2][6] Do NOT induce vomiting.[3] Call a poison center or doctor immediately if you feel unwell.[2][6]
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.[2][5] Cover drains if necessary.[2]
-
Carefully sweep or scoop up the solid material, avoiding dust generation.[5][8][10] Moisten the material slightly with water to help control dust if necessary.[6]
-
Place the collected material into a labeled, sealable container for hazardous waste disposal.[2][7]
-
Clean the spill area with a damp cloth and decontaminate. Place all cleanup materials in the hazardous waste container.
Waste Disposal
Copper(II) acetate hydrate and any materials contaminated with it are considered hazardous waste due to their ecotoxicity.[1][6]
-
NEVER dispose of this chemical down the sink or in regular trash.[5]
-
Collect all waste (excess reagent, contaminated disposables, spill cleanup materials) in a clearly labeled, sealed, and appropriate container.[7][10]
-
Dispose of the container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6][7][11]
The following diagram outlines the critical path for waste management.
Caption: Hazardous waste disposal workflow for copper(II) acetate hydrate.
By integrating this expert-level understanding of the risks and the rationale behind safety protocols, you can ensure a secure laboratory environment for yourself and your colleagues. Your diligence is paramount to building a culture of safety and scientific integrity.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]
-
Gelest, Inc. (2017, January 10). Safety Data Sheet: COPPER(II) ACETATE, monohydrate. Retrieved from [Link]
-
Laboratorium Discounter. (2023, March 9). Safety Data Sheet: Copper(II) acetate monohydrate 99+% extra pure. Retrieved from [Link]
- Unknown. (n.d.). Material Safety Data Sheet: Copper (II) acetate monohydrate.
-
PENTA s.r.o. (2024, November 28). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]
-
HiMedia Laboratories Pvt. Ltd. (n.d.). Safety Data Sheet: Copper (II) acetate monohydrate, Hi-AR™/ACS. Retrieved from [Link]
-
Hayashi Pure Chemical Ind., Ltd. (2009, April 24). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]
-
LabAlley. (n.d.). Cupric Acetate Monohydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
PanReac AppliChem. (2024, November 4). Safety Data Sheet: 115050 - Copper(II) acetate monohydrate, ACS. Retrieved from [Link]
- Durham Tech. (2018, January 29). Cupric Acetate monohydrate {copper(II)} cas6046-93-1 SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
